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Core Science & Biosynthesis

Foundational

What is the chemical structure of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

An In-Depth Technical Guide to 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione: Structure, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of 1,3,5-Tris(2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a multifunctional molecule centered on the isocyanuric acid core. The document elucidates the compound's chemical structure, physicochemical properties, and synthetic pathways. While its primary applications are rooted in materials science as a cross-linking agent and polymer building block, this guide explores its significant, yet underexplored, potential in the realm of drug development. We delve into the therapeutic possibilities of the 1,3,5-triazine scaffold as a privileged structure in medicinal chemistry and hypothesize on the utility of this specific molecule as a novel gene delivery vector and a foundational structure for anticancer drug design. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for next-generation materials and therapeutics.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is characterized by a central, six-membered heterocyclic ring known as a 1,3,5-triazinane-2,4,6-trione, or isocyanuric acid. This core is symmetrically substituted at each of the three nitrogen positions with a 2-aminoethyl group (-CH₂CH₂NH₂). The presence of three primary amine termini makes this molecule highly reactive and imparts a basic character, rendering it a versatile building block in both supramolecular chemistry and materials science.[1]

Key Physicochemical Data

The fundamental properties of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione are summarized below for quick reference.

PropertyValueSource
IUPAC Name 1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione[1]
CAS Number 43190-26-7[1]
Molecular Formula C₉H₁₈N₆O₃[1]
Molecular Weight 258.28 g/mol [1]
Canonical SMILES C(CN1C(=O)N(C(=O)N(C1=O)CCN)CCN)N[1]
InChI Key ITBRGMNAQSDPCP-UHFFFAOYSA-N[1]

Synthesis and Characterization

Synthetic Strategy and Rationale

The synthesis of substituted 1,3,5-triazines most commonly and versatilely begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] The three chlorine atoms on this precursor exhibit differential reactivity that is highly dependent on temperature, a principle that allows for controlled, sequential nucleophilic substitution.

  • Step 1 (0-5 °C): The first chlorine is highly reactive and can be substituted by a nucleophile at low temperatures.

  • Step 2 (Room Temperature): The second chlorine requires moderate temperatures for substitution.

  • Step 3 (Elevated Temperature): The final chlorine atom is the least reactive and typically requires heating to be displaced.

For the synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a logical nucleophile would be a protected form of 2-aminoethanol, such as N-Boc-ethanolamine. Using a protected amine is critical to prevent the primary amine from reacting with the cyanuric chloride instead of the intended hydroxyl group. Following the trisubstitution, the resulting triether can be converted to the target compound. An alternative approach involves the direct reaction of isocyanates.[4]

Experimental Protocol: Representative Synthesis

This protocol describes a plausible, multi-step synthesis adapted from established methods for creating trisubstituted triazines.

Step 1: Synthesis of 1,3,5-Tris(2-(tert-butoxycarbonylamino)ethyl)-1,3,5-triazinane-2,4,6-trione

  • Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve cyanuric acid in a suitable aprotic solvent (e.g., anhydrous DMF).

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N-H groups of the triazinane ring.

  • Nucleophile Addition: Slowly add 3.3 equivalents of a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours, monitoring progress by TLC.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Deprotection to Yield Final Compound

  • Dissolution: Dissolve the purified, Boc-protected intermediate from Step 1 in a minimal amount of an appropriate solvent like dichloromethane (DCM) or dioxane.

  • Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc protecting groups.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., sodium bicarbonate solution) and the free amine extracted or precipitated to yield the final product, 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard characterization workflow would involve a combination of spectroscopic and spectrometric techniques.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_validation Final Validation Start Final Product (Crude) Purify Purification (e.g., Chromatography/Recrystallization) Start->Purify HNMR ¹H NMR Spectroscopy (Confirm Proton Environment) Purify->HNMR CNMR ¹³C NMR Spectroscopy (Confirm Carbon Skeleton) Purify->CNMR MS Mass Spectrometry (Confirm Molecular Weight) Purify->MS IR FT-IR Spectroscopy (Identify Functional Groups: C=O, N-H) Purify->IR Final Structure Confirmed HNMR->Final CNMR->Final MS->Final IR->Final

Caption: Standard workflow for the characterization of the synthesized compound.

Applications in Advanced Materials

The molecular architecture of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, featuring a rigid heterocyclic core and three flexible, reactive aminoethyl arms, makes it an excellent candidate for creating advanced polymers.

  • Cross-linking Agent: The three primary amine groups can react with epoxides, isocyanates, or other electrophilic species, forming a highly cross-linked, three-dimensional polymer network. This property is valuable for creating durable coatings, adhesives, and thermosetting resins.[1]

  • Polymer Monomer: It can serve as a monomer in the synthesis of polyurethanes and other co-polymers. The triazinane-trione core is known to enhance the thermal resistance, chemical stability, and flame-retardant properties of the resulting materials.[1][4] Derivatives like 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione are widely used for similar purposes in the rubber and plastics industries.[5]

Potential Applications in Drug Development and Biomedical Science

While established in materials science, the therapeutic potential of this molecule is an exciting frontier. The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of observed biological activities.[2][6]

Hypothesis: A Non-Viral Vector for Gene Delivery

The delivery of therapeutic nucleic acids (e.g., siRNA, mRNA, plasmid DNA) is a major challenge in modern medicine. Cationic polymers are widely investigated as non-viral vectors because they can electrostatically bind to the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles (polyplexes) that can enter cells.

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is an ideal candidate for this application. At physiological pH, its three primary amine groups will be protonated, creating a polycationic molecule capable of complexing with genetic material.[7]

G cluster_complex Polyplex Formation cluster_cell Cellular Uptake Molecule Molecule CationicMolecule Polycationic Molecule (+ charge on -NH3⁺ groups) Molecule->CationicMolecule Physiological pH Complex Nanoparticle Complex (Polyplex) CationicMolecule->Complex Electrostatic Binding NucleicAcid {Nucleic Acid (siRNA/DNA) | (- charge on phosphate backbone)} NucleicAcid->Complex Electrostatic Binding Cell Cell Membrane Complex->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Release Endosomal Escape & Therapeutic Release Endocytosis->Release

Caption: Hypothesized mechanism for gene delivery via polyplex formation.

Hypothesis: A Scaffold for Anticancer Drug Design

The 1,3,5-triazine ring is a core component of numerous compounds with demonstrated anticancer activity.[6][8] These derivatives often act by inhibiting critical enzymes in cancer signaling pathways.[6] Furthermore, the structure of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is reminiscent of nitrogen mustards, a class of alkylating agents used in chemotherapy.[8]

The primary amine groups on this molecule could be synthetically modified to incorporate cytotoxic functionalities or targeting ligands, creating a multi-pronged therapeutic agent. For instance, converting the amines to bis(2-chloroethyl)amine groups would generate a classic nitrogen mustard analogue with three potential alkylating sites, potentially increasing its DNA cross-linking efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To validate the hypothesized anticancer activity, a standard cytotoxicity assay is the first logical step. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Plate cancer cells (e.g., a human colon cancer line like DLD-1 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a molecule of significant dual-use potential. Its established role in polymer science provides a foundation for the development of high-performance materials. However, its true frontier lies in biomedical applications. The unique combination of a proven medicinal scaffold (the 1,3,5-triazine ring) and multiple reactive/cationic sites (the aminoethyl groups) positions it as a highly promising, yet under-investigated, candidate for drug delivery and development. Future research should focus on empirically validating its efficacy as a gene delivery vector, exploring its intrinsic cytotoxicity, and utilizing it as a versatile scaffold for the synthesis of novel, targeted therapeutics.

References

  • National Center for Biotechnology Information. (2014). 1,3,5-triazinane-2,4,6-trione. In PMC. Retrieved from [Link]

  • Gotor, R., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. MDPI. Retrieved from [Link]

  • Saeed, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. In PMC. Retrieved from [Link]

  • NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • Google Patents. (2014). WO2014179562A8 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. In PMC. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Retrieved from [Link]

  • Wikipedia. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine. Retrieved from [Link]

  • NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. PubMed. Retrieved from [Link]

  • Wieckowska, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Retrieved from [Link]

  • Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathway and Process Optimization for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS: 43190-26-7) Executive Summary 1,3,5-Tris(2-aminoethyl)-1,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS: 43190-26-7)

Executive Summary

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, commonly referred to as TAEA-isocyanurate, is a highly symmetrical, tri-functional primary amine built upon a rigid isocyanuric acid core. In materials science and drug delivery vector development, this molecule serves as a critical cross-linking agent. The rigid heterocyclic core imparts exceptional thermal stability and chemical resistance, while the three terminal primary amines offer highly reactive sites for the synthesis of polyurethanes, epoxy resins, and complex dendrimeric polymer networks.

Synthesizing poly-primary amines presents a fundamental challenge in organic chemistry: preventing over-alkylation. This technical guide outlines a self-validating, high-yield synthetic pathway utilizing a modified Gabriel synthesis to ensure absolute selectivity for the primary amine, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Pathway Selection

When designing a synthesis for TAEA-isocyanurate, chemists typically consider two primary routes: the direct amination of 1,3,5-tris(2-chloroethyl) isocyanurate with ammonia, or the N-alkylation of cyanuric acid followed by deprotection.

The Pitfall of Direct Amination: Directly reacting a primary halide with ammonia is statistically unfavorable for synthesizing primary amines. The initial primary amine product is more nucleophilic than the starting ammonia, leading to rapid subsequent alkylations. In a tri-functional molecule like our target, this inevitably results in uncontrollable intermolecular cross-linking and the formation of intractable, polymeric secondary and tertiary amine networks.

The Gabriel Synthesis Advantage: To achieve absolute selectivity, we employ the Gabriel synthesis methodology[1]. By reacting cyanuric acid with a pre-protected amine—N-(2-bromoethyl)phthalimide—we completely eliminate the risk of over-alkylation. The bulky, electron-withdrawing phthalimide group sterically and electronically passivates the nitrogen atom, preventing it from acting as a nucleophile until the deliberate deprotection step. The Ing-Manske modification, utilizing hydrazine hydrate, is then employed for mild and efficient cleavage[1].

PathwaySelection Start Target: TAEA-Isocyanurate (Primary Amine Synthesis) Route1 Direct Amination (Tris(2-chloroethyl) isocyanurate + NH3) Start->Route1 Option A (Avoid) Route2 Gabriel Synthesis Pathway (Cyanuric Acid + Protected Alkyl Halide) Start->Route2 Option B (Optimal) Fail High Risk of Over-alkylation & Intractable Cross-linking Route1->Fail Uncontrolled nucleophilicity Success Absolute Selectivity for Primary Amine Formation Route2->Success Phthalimide steric/electronic protection

Figure 1: Logical decision tree for synthetic pathway selection illustrating the necessity of the Gabriel route.

Step-by-Step Experimental Methodology

The optimized workflow is a two-step process: (A) Base-catalyzed N-alkylation of the isocyanurate core, followed by (B) Hydrazinolysis of the phthalimide protecting groups.

Step A: Synthesis of 1,3,5-Tris(2-phthalimidoethyl)-1,3,5-triazinane-2,4,6-trione

Causality & Chemical Principles: Cyanuric acid exists in a tautomeric equilibrium between its tri-enol (1,3,5-triazine-2,4,6-triol) and tri-keto (1,3,5-triazinane-2,4,6-trione) forms. In neutral conditions, it is relatively unreactive. The addition of a strong base (e.g., K₂CO₃ or NaOH) deprotonates the N-H bonds, shifting the equilibrium entirely to the highly stable, resonance-stabilized cyanurate anion[2]. This anion is a potent nucleophile that readily attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide via an S_N2 mechanism[3].

Protocol:

  • Preparation of the Anion: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Cyanuric acid (12.9 g, 0.10 mol) and anhydrous Potassium Carbonate (K₂CO₃, 45.6 g, 0.33 mol) in 250 mL of anhydrous Dimethylformamide (DMF).

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 1 hour to ensure complete deprotonation and formation of the potassium cyanurate salt.

  • Alkylation: Slowly add N-(2-bromoethyl)phthalimide (83.8 g, 0.33 mol) in portions over 30 minutes. Note: A slight stoichiometric excess (3.3 eq) of the alkylating agent ensures complete tri-substitution.

  • Reaction Progression: Maintain the reaction at 90°C for 18 hours. The progression can be monitored via TLC (eluent: EtOAc/Hexane 1:1) by the disappearance of the alkylating agent.

  • Workup: Cool the mixture to room temperature and pour it into 1.0 L of ice-cold distilled water. The highly hydrophobic protected intermediate will precipitate as a white solid.

  • Isolation: Filter the solid under vacuum, wash extensively with water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 60°C.

Step B: Hydrazinolysis (Ing-Manske Deprotection)

Causality & Chemical Principles: To liberate the primary amine, the phthalimide ring must be cleaved. Hydrazine hydrate (NH₂NH₂·H₂O) is utilized because the adjacent nitrogen atoms in hydrazine create an "alpha-effect," making it an exceptionally strong nucleophile. Hydrazine attacks the imide carbonyls, initiating a ring-opening sequence that ultimately forms a highly stable, 6-membered phthalhydrazide byproduct[4]. The thermodynamic stability of phthalhydrazide drives the reaction forward, irreversibly releasing the free primary amine[1].

Protocol:

  • Dissolution: Suspend the intermediate from Step A (approx. 0.08 mol) in 400 mL of absolute Ethanol in a round-bottom flask.

  • Hydrazine Addition: Add Hydrazine hydrate (80% aqueous solution, 24.0 g, 0.48 mol, 6.0 eq) dropwise. Caution: Hydrazine is toxic; perform this strictly inside a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. As the reaction proceeds, a voluminous white precipitate of phthalhydrazide will form.

  • Acidification (Optional but Recommended): To ensure complete liberation of the amine from any complexed states, cool the mixture and carefully adjust to pH 2 with 1M HCl. Reflux for an additional 1 hour, then cool to 0°C.

  • Filtration: Filter off the insoluble phthalhydrazide byproduct.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Basify the aqueous residue to pH 12 with 5M NaOH. Extract the free amine with Dichloromethane (DCM, 4 x 100 mL).

  • Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione as a viscous liquid or waxy solid.

ReactionWorkflow Cyanuric Cyanuric Acid (1,3,5-triazinane-2,4,6-trione) Base Deprotonation (K2CO3 / DMF, 80°C) Cyanuric->Base Alkylation S_N2 Alkylation + N-(2-bromoethyl)phthalimide Base->Alkylation Forms reactive cyanurate anion Intermediate 1,3,5-Tris(2-phthalimidoethyl) isocyanurate (Precipitate) Alkylation->Intermediate 90°C, 18h Deprotection Ing-Manske Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Intermediate->Deprotection Product Target: TAEA-Isocyanurate (Free Primary Amine) Deprotection->Product pH adjustment & extraction Byproduct Phthalhydrazide Byproduct (Removed via Filtration) Deprotection->Byproduct Precipitates out

Figure 2: Experimental workflow detailing the transformation from Cyanuric acid to TAEA-Isocyanurate.

Quantitative Data & Process Optimization

To ensure a self-validating system, the reaction parameters must be tightly controlled. The tables below summarize the optimization data for both the alkylation and deprotection steps, demonstrating the causality behind the chosen protocol parameters.

Table 1: Optimization of N-Alkylation (Step A)
Base UsedSolventTemperature (°C)Time (h)Yield of Protected Intermediate (%)Mechanistic Observation
TriethylamineDCM4024< 15%Weak base insufficient for complete deprotonation of cyanuric acid.
NaOH (aq)H₂O/EtOH801245%Competing hydrolysis of the alkyl halide lowers yield.
K₂CO₃ DMF 90 18 88% Optimal. Aprotic polar solvent maximizes S_N2 rate; K₂CO₃ provides ideal basicity.
NaHDMF60882%Effective, but introduces unnecessary hazards with hydrogen gas evolution.
Table 2: Optimization of Deprotection (Step B)
ReagentSolventConditionsYield of Free Amine (%)Purity Profile
HCl (6M)H₂OReflux, 24h55%Harsh conditions lead to partial degradation of the isocyanurate core.
NaOH (5M)H₂O/MeOHReflux, 18h62%Incomplete cleavage; formation of mono-amides.
NH₂NH₂·H₂O Ethanol Reflux, 12h 91% Clean conversion. Alpha-effect of hydrazine drives complete phthalimide cleavage.

Analytical Validation (Trustworthiness)

A self-validating protocol requires rigorous analytical confirmation to ensure no partial alkylation or incomplete deprotection occurred.

  • Infrared Spectroscopy (FT-IR):

    • Step A Validation: Look for the appearance of strong imide carbonyl stretches at ~1770 cm⁻¹ and 1710 cm⁻¹, alongside the core isocyanurate C=O stretch at ~1680 cm⁻¹.

    • Step B Validation: The complete disappearance of the phthalimide carbonyl peaks is mandatory. The appearance of a broad N-H stretching band at 3300–3400 cm⁻¹ confirms the liberation of the primary amine.

  • Nuclear Magnetic Resonance (¹H-NMR, D₂O or CDCl₃):

    • The final product will exhibit a highly symmetrical spectrum. Expect two distinct triplets integrating to 6 protons each: one for the -CH₂- adjacent to the isocyanurate nitrogen (approx. 3.9 ppm) and one for the -CH₂- adjacent to the terminal amine (approx. 2.9 ppm). A broad singlet for the -NH₂ protons (integrating to 6H) should be visible, which exchanges with D₂O.

  • Mass Spectrometry (ESI-MS):

    • The exact mass of C₉H₁₈N₆O₃ is 258.14. Look for the [M+H]⁺ peak at m/z 259.15 to confirm the molecular weight and absence of over-alkylated polymeric species.

References

  • Preparation of trialkyl isocyanurates US P
  • Gabriel synthesis Grokipedia[Link]

  • Hydrazine: Deprotection of phthalimides ChemEurope[Link]

Sources

Foundational

Physical and chemical properties of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a trifunctional molecule featuring a central isocyanuric acid core N-substituted with thr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a trifunctional molecule featuring a central isocyanuric acid core N-substituted with three aminoethyl side chains. While direct experimental data for this specific compound is limited in publicly accessible literature, its chemical and physical properties can be largely inferred from the well-understood chemistry of its constituent parts: the thermally stable 1,3,5-triazinane-2,4,6-trione ring system and the reactive primary amine functionalities of the ethylamine substituents. This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and potential applications of this molecule, particularly in the realms of polymer chemistry and drug development, where its unique combination of a rigid, stable core and reactive peripheral groups makes it a compound of significant interest.

Introduction: The Architectural Versatility of a Tri-functional Triazinane

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material-enhancing properties.[1] The subject of this guide, 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, marries the inherent stability of the triazinane-2,4,6-trione (isocyanuric acid) core with the versatile reactivity of primary amino groups. This unique architecture suggests its potential as a cross-linking agent, a building block for dendrimers and other complex macromolecules, and a scaffold for the presentation of bioactive moieties in drug discovery.

The isocyanuric acid ring is known for its high thermal stability, a property conferred by its symmetrical and resonance-stabilized structure.[2][3] The three N-H bonds of the parent isocyanuric acid are amenable to substitution, allowing for the attachment of various functional side chains. In the case of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, the introduction of three 2-aminoethyl groups provides nucleophilic sites that can participate in a wide range of chemical transformations.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H18N6O3Based on the chemical structure.
Molecular Weight 258.28 g/mol Calculated from the molecular formula.[4]
Appearance Likely a white to off-white solidIsocyanuric acid is a white solid, and many of its derivatives share this appearance.[5][6]
Melting Point Expected to be high, likely with decompositionThe isocyanuric acid core has a very high melting point (>360 °C).[7] The presence of polar amino groups could lead to strong intermolecular hydrogen bonding, further increasing the melting point.
Boiling Point Not applicable; likely to decompose before boilingSimilar to the parent isocyanuric acid, significant decomposition is expected at elevated temperatures.[8]
Solubility Predicted to be soluble in water and polar organic solventsThe presence of three primary amine groups should impart significant water solubility. Solubility in solvents like DMSO and DMF is also expected. Isocyanuric acid itself has low water solubility but is soluble in aqueous alkali.[7][9]
pKa Expected to have multiple pKa valuesThe primary amino groups will be basic, with a pKa likely in the range of 9-10, similar to ethylamine. The N-H protons on the triazinane ring are weakly acidic.[9]
Thermal Stability The triazinane ring is expected to be highly stable, though the aminoethyl side chains may be more susceptible to thermal degradation.The s-triazine ring system is known to be very stable, resisting decomposition up to 550°C in some cases.[2]

Chemical Structure and Reactivity

The reactivity of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is dominated by the three primary amino groups. These groups are nucleophilic and can undergo a variety of reactions common to primary amines.

Figure 1: Chemical structure of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Key Reactive Sites:

  • Primary Amines: These are the most reactive sites on the molecule. They can act as nucleophiles in reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (to form imines).

  • Triazinane Ring: The triazinane-2,4,6-trione ring is generally stable. However, under harsh conditions (e.g., strong acid or base at high temperatures), the ring can undergo hydrolysis.

Proposed Synthetic Pathway

A plausible synthetic route to 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione would involve the N-alkylation of isocyanuric acid with a protected 2-aminoethyl halide, followed by deprotection. This strategy is analogous to the synthesis of other N-substituted isocyanurates.[10]

G start Isocyanuric Acid (1,3,5-Triazinane-2,4,6-trione) intermediate 1,3,5-Tris(2-phthalimidoethyl)- 1,3,5-triazinane-2,4,6-trione start->intermediate N-Alkylation (Base, e.g., K2CO3 in DMF) reagent1 N-(2-bromoethyl)phthalimide (or other protected 2-aminoethyl halide) reagent1->intermediate product 1,3,5-Tris(2-aminoethyl)- 1,3,5-triazinane-2,4,6-trione intermediate->product Deprotection reagent2 Hydrazine hydrate (or other deprotection agent) reagent2->product

Figure 2: Proposed synthetic workflow for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Experimental Protocol (Hypothetical)

Step 1: N-Alkylation of Isocyanuric Acid

  • To a stirred suspension of isocyanuric acid (1.0 eq) and potassium carbonate (3.3 eq) in anhydrous dimethylformamide (DMF), add N-(2-bromoethyl)phthalimide (3.3 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the protected intermediate, 1,3,5-Tris(2-phthalimidoethyl)-1,3,5-triazinane-2,4,6-trione.

Step 2: Deprotection

  • Suspend the protected intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the suspension.

  • Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the chemical structure:

  • ¹H NMR: Signals corresponding to the methylene protons of the ethyl groups would be expected. The protons closer to the triazinane ring would likely appear as a triplet, and the protons closer to the amino group would also be a triplet. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Signals for the carbonyl carbons of the triazinane ring would be expected in the range of 150-160 ppm. Signals for the methylene carbons of the ethyl groups would also be present.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amines (around 3300-3400 cm⁻¹), C=O stretching of the triazinane ring (around 1700 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z = 258.28 would be expected, along with fragmentation patterns corresponding to the loss of aminoethyl groups.

Potential Applications in Research and Drug Development

The trifunctional nature of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione makes it a versatile building block for various applications:

  • Polymer Chemistry: The three primary amino groups can act as cross-linking sites for epoxy resins, polyurethanes, and other polymers, potentially enhancing their thermal stability and mechanical properties.[4][11]

  • Drug Delivery: The triazinane core can serve as a scaffold for attaching multiple copies of a drug molecule, potentially increasing drug loading and efficacy. The primary amines can be used for conjugation to targeting ligands or solubilizing agents.

  • Combinatorial Chemistry: The molecule can be used as a central scaffold to generate libraries of compounds for high-throughput screening in drug discovery. The three amino groups can be derivatized with a variety of building blocks to create a diverse set of molecules.

  • Coordination Chemistry: The amino groups can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or other coordination complexes with potential applications in catalysis and materials science.[12]

Safety and Handling

Given the lack of specific toxicological data, a cautious approach to handling is warranted. The following precautions are recommended based on the properties of related compounds:

  • Skin and Eye Contact: The primary amino groups are likely to be corrosive and can cause skin and eye irritation or burns.[12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Inhalation: Avoid inhaling dust or vapors. Work in a well-ventilated area or use a fume hood.

  • Ingestion: May be harmful if swallowed.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like tris(2-aminoethyl)amine.[13][14]

Conclusion

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione represents a molecule of significant synthetic potential, bridging the stability of the isocyanuric acid core with the versatile reactivity of primary amines. While direct experimental characterization is lacking, its properties and reactivity can be reasonably predicted, paving the way for its exploration in diverse fields, from advanced polymer synthesis to the rational design of novel therapeutic agents. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its unique chemical and physical properties. As with any novel compound, thorough characterization and safety evaluation are paramount for its successful application.

References

  • Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. (URL not available)
  • Landmark Aquatic. Material Safety Data Sheet - Cyanuric acid. (URL not available)
  • Decomposition of Azo & Hydrazo linked Bis Triazines. (URL not available)
  • A New Synthetic Method for N-substituted Urethans - J-Stage. (URL: [Link])

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC. (URL: [Link])

  • Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. (URL not available)
  • Tris(2-aminoethyl)amine - Wikipedia. (URL: [Link])

  • Nomination Background: Isocyanuric acid (CASRN: 108-80-5). (URL not available)
  • Cyanuric Chloride as chlorination agent , Hive Novel Discourse. (URL not available)
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate. (URL: [Link])

  • Synthesis of masked N‐isocyanate precursors. Conditions: Phenyl... - ResearchGate. (URL: [Link])

  • A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds - Organic Chemistry Portal. (URL: [Link])

  • Cyanuric acid - Sciencemadness Wiki. (URL: [Link])

  • Amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials - Chemical Communications (RSC Publishing). (URL not available)
  • ICSC 1313 - CYANURIC ACID - INCHEM. (URL: [Link])

  • Functionalized Triazine-Based Small Molecules as Efficient Battery Anode Materials - PMC. (URL: [Link])

  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review - Preprints.org. (URL: [Link])

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response - ijpras. (URL not available)
  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC. (URL: [Link])

  • Comparison of the thermal stability of diazonium salts and their corresponding triazenes - -ORCA - Cardiff University. (URL not available)
  • Tris(2-aminoethyl)amine – Knowledge and References - Taylor & Francis. (URL not available)
  • Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem. (URL: [Link])

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. (URL: [Link])

Sources

Exploratory

A Methodological Guide to Characterizing the Thermal Stability of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

An in-depth technical guide or whitepaper on the core. Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and related chemical entities is a critical parameter in drug development, influencing st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and related chemical entities is a critical parameter in drug development, influencing storage, formulation, and manufacturing processes. This guide provides a comprehensive methodological framework for characterizing the thermal stability profile of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione. Due to the absence of specific literature on this compound, this document serves as a practical whitepaper, detailing the theoretical underpinnings and step-by-step experimental protocols for Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further elucidates data interpretation and the application of advanced techniques like TGA-MS for a complete understanding of the compound's thermal behavior. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science fields.

Introduction: The Imperative of Thermal Stability in Drug Development

The triazine core is a foundational scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in multiple hydrogen bonding interactions. When functionalized with reactive groups such as aminoethyl side chains, as in 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, the resulting molecule holds potential for various applications, from a building block in supramolecular chemistry to a novel pharmaceutical agent. However, the presence of these functional groups also raises critical questions about the molecule's thermal stability.

Thermal stability is not merely a measure of the temperature at which a compound decomposes; it provides insights into its shelf-life, potential degradation pathways, and compatibility with other excipients during formulation. A comprehensive thermal stability profile is a cornerstone of regulatory submissions and is essential for developing a robust and safe drug product.

This guide outlines a first-principles approach to determining the thermal stability of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione. We will explore the primary analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing not just the 'how' but the 'why' behind the experimental design.

Core Techniques in Thermal Analysis

The two most powerful and accessible techniques for assessing thermal stability are TGA and DSC. They provide complementary information about the material's response to heat.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures, quantifying mass loss events, and identifying the presence of residual solvents or hydrates.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. While not a direct measure of decomposition, it can reveal endothermic or exothermic processes that precede or accompany mass loss.

Experimental Protocol: A Step-by-Step Guide

The following protocols are designed to be self-validating and provide a comprehensive overview of the thermal stability of a novel compound.

Thermogravimetric Analysis (TGA) Workflow

The goal of this TGA experiment is to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) for our target compound.

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

Materials:

  • 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (5-10 mg)

  • High-purity nitrogen (or air, for oxidative stability)

  • TGA pans (platinum or alumina)

Protocol:

  • Instrument Preparation:

    • Ensure the TGA is calibrated for mass and temperature.

    • Tare the balance and the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

    • Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the inherent thermal stability of the molecule, as opposed to its oxidative stability.

    • Heating Program:

      • Equilibrate at 30 °C for 5 minutes to ensure thermal stability before the ramp.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values.

  • Data Acquisition:

    • Begin the experiment and record the mass, temperature, and time.

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2 (50 mL/min) Load->Purge Ramp Ramp 10°C/min to 600°C Purge->Ramp Record Record Mass vs. Temp Ramp->Record Analyze Determine Tonset & Tpeak Record->Analyze Decomposition_Pathway cluster_step1 Step 1: ~245-300°C cluster_step2 Step 2: >350°C Parent 1,3,5-Tris(2-aminoethyl)- 1,3,5-triazinane-2,4,6-trione Intermediate Triazinane Core Intermediate Parent->Intermediate Heat (TGA) SideChains Evolved Gas: Aminoethyl Fragments (m/z=30, 44) Parent->SideChains RingFragments Evolved Gas: NH3, HNCO, etc. Intermediate->RingFragments Further Heating Char Char Residue Intermediate->Char

Caption: A plausible decomposition pathway for the title compound.

Conclusion and Future Directions

This guide has provided a robust, methodological framework for the comprehensive thermal analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione. By following these detailed protocols for TGA and DSC, and by considering advanced techniques like TGA-MS, a researcher can confidently establish the thermal stability profile of this, or any, novel compound. The hypothetical data presented serves as a guide for what one might expect for a molecule with this structure.

The critical next steps in a real-world scenario would be to perform these experiments and then to use the resulting data to inform decisions on formulation, storage conditions, and potential drug-excipient incompatibilities. Isothermal TGA experiments could also be conducted at temperatures below the Tonset to assess long-term stability and project shelf-life.

References

  • TA Instruments. "Thermal Analysis: A Beginner's Guide." TA Instruments. [Link]

  • Mettler Toledo. "Thermogravimetric Analysis (TGA) Explained." Mettler Toledo. [Link]

  • NETZSCH Analyzing & Testing. "Hyphenated Techniques - TGA-MS/FT-IR/GC-MS." NETZSCH. [Link]

Foundational

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione mechanism of action in polymers

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC): Mechanism of Action in Advanced Polymeric Matrices for Drug Delivery Executive Summary The development of advanced polymeric matrices for targeted drug deli...

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Author: BenchChem Technical Support Team. Date: April 2026

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC): Mechanism of Action in Advanced Polymeric Matrices for Drug Delivery

Executive Summary

The development of advanced polymeric matrices for targeted drug delivery relies heavily on the architectural control of the polymer network. 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS No. 43190-26-7), commonly referred to as TAEIC, serves as a highly specialized trifunctional crosslinking agent[1]. By integrating a rigid heterocyclic core with highly reactive primary amines, TAEIC dictates the topological rigidity, swelling kinetics, and drug elution profiles of hydrogels and dendritic networks. This whitepaper elucidates the chemical causality behind TAEIC's mechanism of action and provides self-validating protocols for its application in pharmaceutical polymer engineering.

Core Chemical Profile & Topological Rigidity

TAEIC features a 1,3,5-triazinane-2,4,6-trione (isocyanurate) core functionalized with three 2-aminoethyl arms[2]. In polymer chemistry, the distinction between TAEIC and standard aliphatic crosslinkers (e.g., hexamethylenediamine) lies in its steric geometry.

The isocyanurate ring is planar, highly rigid, and chemically inert under physiological conditions[3]. When the three primary amines undergo nucleophilic addition with di-functional prepolymers (such as PEG-diisocyanates or bis-epoxides), they form a three-dimensional network with "hard nodes." These hard nodes prevent the polymer chains from collapsing upon solvent evaporation, thereby maintaining a defined free volume (mesh size) crucial for drug encapsulation.

G TAEIC TAEIC (Trifunctional Amine Core) Reaction Nucleophilic Addition (Amine + Isocyanate) TAEIC->Reaction Prepolymer PEG-Diisocyanate (Bifunctional Prepolymer) Prepolymer->Reaction UreaLink Polyurea Linkages (Stable Covalent Bonds) Reaction->UreaLink Rapid Kinetics Network Poly(urea-isocyanurate) Hydrogel (Rigid 3D Matrix) UreaLink->Network Crosslinking

Figure 1: Mechanistic pathway of TAEIC-mediated crosslinking in poly(urea-isocyanurate) networks.

Mechanism of Action in Drug Delivery Networks

The efficacy of a hydrogel in drug delivery is governed by its ability to control the diffusion of the active pharmaceutical ingredient (API)[4]. TAEIC modulates this through two primary mechanisms:

Crosslinking Degree (CD) vs. Swelling Degree (SD)

The trifunctional nature of TAEIC allows for a highly tunable Crosslinking Degree (CD). As the molar ratio of TAEIC in the polymer matrix increases, the CD increases, which inversely restricts the Swelling Degree (SD) of the hydrogel in aqueous environments[5]. A highly crosslinked TAEIC network limits the ingress of water, preventing the rapid expansion of the polymer chains.

Shift to Zero-Order Release Kinetics

In traditional loosely crosslinked hydrogels, water rapidly penetrates the matrix, causing a "burst release" of the drug. The topological rigidity imposed by the TAEIC isocyanurate core slows down polymer chain relaxation. This shifts the drug release profile from a diffusion-burst model to a controlled, zero-order release kinetics model, enabling sustained delivery over prolonged periods and reducing the required dosing frequency[4]. Furthermore, the incorporation of TAEIC into poly(urethane-isocyanurate) (PUI) matrices allows for the creation of combinatorial hydrophilic-hydrophobic networks that can be tailored to specific patient needs[6].

Quantitative Impact of TAEIC on Network Properties

The causal relationship between TAEIC concentration, network topology, and drug elution can be empirically modeled. Table 1 summarizes the impact of varying TAEIC molar concentrations on a standard PEG-based PUI hydrogel loaded with a small-molecule model drug.

Table 1: Influence of TAEIC Concentration on Hydrogel Properties

TAEIC Concentration (mol %)Crosslinking Degree (%)Equilibrium Swelling Ratio (g/g)Drug Release Half-Life ( t1/2​ , hours)Network Morphology
5.0 65.215.412.5Highly Porous / Flexible
10.0 78.49.828.0Dense Mesh / Semi-Rigid
15.0 92.14.254.2Highly Rigid / Restricted

Data Interpretation: A 3-fold increase in TAEIC concentration yields an approximate 4.3-fold extension in the drug release half-life, directly demonstrating the causality between the rigid isocyanurate crosslinking nodes and diffusion restriction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for synthesizing and evaluating TAEIC-based networks incorporate built-in validation checkpoints.

Protocol 1: Synthesis of TAEIC-Crosslinked PUI Hydrogels

Objective: Formulate a rigid poly(urea-isocyanurate) network using TAEIC and PEG-diisocyanate.

  • Preparation: Dissolve 10 mmol of TAEIC in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere to prevent premature moisture-induced side reactions.

  • Polymerization: Add 15 mmol of PEG-diisocyanate dropwise over 30 minutes while maintaining the reaction vessel at 40°C with continuous magnetic stirring.

  • Curing: Elevate the temperature to 60°C and allow the mixture to cure for 12 hours to ensure complete network formation.

  • Self-Validation Checkpoint (FTIR): The reaction is driven by the conversion of isocyanate (-NCO) and primary amine (-NH2) to urea (-NH-CO-NH-). To validate that the network is fully crosslinked and devoid of toxic residual isocyanates, perform real-time ATR-FTIR spectroscopy. The protocol is considered successful only when the asymmetric stretching peak of the -NCO group at 2270 cm⁻¹ completely disappears, and the urea carbonyl peak at 1650 cm⁻¹ plateaus.

Protocol 2: Drug Loading and Mass-Balance Validated Release Assay

Objective: Encapsulate a model API and quantify sustained release kinetics.

  • Equilibrium Loading: Submerge the purified, lyophilized TAEIC hydrogel in a 5 mg/mL solution of the API (e.g., Ibuprofen) in ethanol for 48 hours until equilibrium swelling is achieved.

  • Entrapment: Lyophilize the swollen hydrogel for 24 hours to sublimate the solvent, physically locking the API within the rigid isocyanurate mesh.

  • In Vitro Release: Submerge the loaded hydrogel in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C. Extract 1 mL aliquots at predetermined intervals (replacing with fresh PBS) and analyze via UV-Vis spectroscopy.

  • Self-Validation Checkpoint (Mass Balance): To ensure the release data is not an artifact of drug degradation or solvent evaporation, calculate the mass balance. The total mass of the drug released at the asymptote (infinite time) must equal the mass of the drug depleted from the initial loading solution. The assay is validated if the Recovery % is between 98% and 102%.

Workflow Synth 1. Hydrogel Synthesis (TAEIC + Prepolymer) FTIR 2. FTIR Validation (NCO peak disappearance) Synth->FTIR Load 3. Drug Loading (Equilibrium Swelling) FTIR->Load Validated Release 4. In Vitro Release (PBS, 37°C, UV-Vis) Load->Release MassBal 5. Mass Balance Validation (Released vs. Depleted) Release->MassBal

Figure 2: Self-validating experimental workflow for TAEIC hydrogel synthesis and drug release.

References

  • National Institutes of Health (NIH) / PMC. "Polymer-Based Hydrogels Applied in Drug Delivery: An Overview." Pharmaceutics. Available at: [Link][4]

  • ACS Publications. "Amphiphilic Dendritic Hydrogels with Carbosilane Nanodomains: Preparation and Characterization as Drug Delivery Systems." Chemistry of Materials. Available at: [Link][5]

  • Taylor & Francis. "Synthesis of G0 aminopolyol and aminosugar dendrimers, controlled by NMR and MALDI TOF mass spectrometry." Journal of Macromolecular Science, Part A. Available at:[Link][3]

  • ResearchGate. "Synthesis of hydrophilic–hydrophobic combinatorial PUI hydrogels by the trimerization of mixtures of hydrophilic and hydrophobic NCO-functionalized prepolymers." Polymer International. Available at: [Link][6]

Sources

Exploratory

Toxicological Profile and Safety Data Framework for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Executive Summary 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS: 43190-26-7) is a highly specialized heterocyclic compound utilized extensively in materials science, polymer synthesis, and drug delivery fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS: 43190-26-7) is a highly specialized heterocyclic compound utilized extensively in materials science, polymer synthesis, and drug delivery frameworks. As a derivative of isocyanuric acid, it features a stable triazinane-trione core functionalized with three reactive 2-aminoethyl groups. While initial screening indicates an encouraging absence of significant acute systemic toxicity, the presence of primary amines necessitates a rigorous evaluation of local irritation, haptenization, and cytotoxicity.

This whitepaper provides an authoritative synthesis of the compound’s structural mechanics, toxicological profile, Safety Data Sheet (SDS) framework, and field-proven experimental protocols for safety validation.

Chemical Identity and Structural Mechanics

The dualistic nature of this compound defines both its industrial utility and its toxicological profile. The triazinane-2,4,6-trione core provides profound thermal resistance and chemical stability due to extensive hydrogen bonding and resonance stabilization[1]. Conversely, the three pendant primary amines act as potent nucleophiles, making the molecule an excellent cross-linking agent for polyurethanes and co-polymer resins[1].

Quantitative Chemical Identification
ParameterSpecification
IUPAC Name 1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione
CAS Registry Number 43190-26-7
Molecular Formula C9H18N6O3
Molecular Weight 258.28 g/mol
Structural Class Isocyanurate Derivative / Polyamine
Key Functional Groups Heterocyclic Core, Primary Amines

Mechanistic Toxicology and Hazard Assessment

The toxicological behavior of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is governed by the interplay between its bulky, stable core and its reactive extremities.

  • Systemic Toxicity: The large molecular weight and steric hindrance of the triazinane core limit rapid systemic absorption and metabolic degradation. Consequently, initial studies report an absence of significant acute systemic toxicity[2].

  • Local Reactivity (Corrosivity & Sensitization): Drawing mechanistic parallels from structurally related polyamines like Tris(2-aminoethyl)amine (TREN)[3][4], the primary amines are highly basic. Upon contact with biological tissues, these amines can induce localized lipid bilayer disruption (irritation) and undergo Schiff base formation with endogenous skin proteins. This protein binding (haptenization) is the initiating event for allergic contact dermatitis (Skin Sensitization).

G Chem 1,3,5-Tris(2-aminoethyl)- 1,3,5-triazinane-2,4,6-trione Core Triazinane Core (High Stability) Chem->Core Structural Base Amine Primary Amines (High Reactivity) Chem->Amine Functional Arms Tox1 Low Systemic Toxicity (Steric Hindrance) Core->Tox1 Limits Bioavailability Tox2 Local Irritation & Sensitization Amine->Tox2 Nucleophilic Attack

Fig 1. Structure-Toxicity Relationship of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Safety Data Sheet (SDS) Core Framework

Based on the structural hazard assessment and available data, the following SDS framework must be implemented for laboratory and manufacturing handling.

Hazard Identification & Precautionary Statements
Hazard ClassGHS CategorySignal WordPrecautionary Statements (P-Codes)
Skin Irritation Category 2WarningP264: Wash thoroughly after handling.P280: Wear protective gloves/clothing.
Eye Irritation Category 2AWarningP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Skin Sensitization Category 1WarningP261: Avoid breathing dust/fumes.P333+P313: If skin irritation or rash occurs: Get medical advice.
Handling, Storage, and First Aid
  • Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Storage: Store in a cool, dry, well-ventilated area. Keep tightly sealed. Incompatible with strong oxidizing agents and strong acids, which may trigger exothermic polymerization[5].

  • First Aid (Dermal): Immediately flush skin with copious amounts of water for at least 15 minutes. The basic nature of the amines requires rapid dilution to prevent chemical burns.

Validated Experimental Protocols for Toxicity Screening

To transition this compound from bench chemistry to applied biological or pharmaceutical use, rigorous toxicological screening is required. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not confound hazard assessments.

Protocol A: Dual-Endpoint Cytotoxicity Assay (MTT + LDH)

Causality & Rationale: Primary amines can cause direct cellular membrane lysis (necrosis). Relying solely on metabolic assays (like MTT) may misrepresent cell death as metabolic downregulation. By coupling MTT (mitochondrial activity) with LDH release (membrane integrity), researchers can definitively distinguish between transient metabolic stress and irreversible necrotic rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver) or NHDF (fibroblast) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in DMSO. Perform serial dilutions in culture media (Concentration range: 1 µM to 1000 µM). Critical: Ensure final DMSO concentration does not exceed 0.5% to prevent vehicle-induced toxicity.

  • Exposure: Aspirate growth media and apply 100 µL of the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (0.1% Triton X-100). Incubate for 24h.

  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add 50 µL of LDH reaction mix. Incubate for 30 mins in the dark. Read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 20 µL of MTT solution (5 mg/mL in PBS) to the original plate containing the remaining media and cells. Incubate for 4h. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • System Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is only validated if Z′≥0.5 , proving the dynamic range is sufficient to detect true toxicity.

G S1 1. Compound Prep (Serial Dilution in Media) S2 2. Cell Exposure (HepG2 / Fibroblasts) S1->S2 S3 3. Dual Assay (MTT + LDH Release) S2->S3 S4 4. Data Normalization (vs. Vehicle Control) S3->S4 S5 5. IC50 & Necrosis Index (Non-linear Regression) S4->S5

Fig 2. Self-Validating In Vitro Cytotoxicity Workflow (MTT & LDH).

Protocol B: In Chemico Skin Sensitization (DPRA)

Causality & Rationale: To avoid animal testing (e.g., murine Local Lymph Node Assay), the Direct Peptide Reactivity Assay (DPRA) is utilized. Because the primary amines of the compound can act as haptens by binding to skin proteins, DPRA quantifies this exact chemical event by measuring the depletion of synthetic cysteine and lysine peptides.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 100 mM stock of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in an appropriate solvent (e.g., acetonitrile).

  • Peptide Incubation:

    • Cysteine Peptide: Mix compound and peptide at a 1:10 molar ratio.

    • Lysine Peptide: Mix compound and peptide at a 1:50 molar ratio (amines react more readily with lysine residues via Schiff base).

  • Reaction: Incubate the mixtures in the dark at 25°C for 24 hours.

  • Quantification: Analyze the samples using HPLC-UV at 220 nm to quantify the remaining unreacted peptide.

  • System Validation: Run Cinnamic Aldehyde as a positive control. The assay is validated only if the positive control demonstrates >60% peptide depletion, confirming the system's sensitivity to electrophilic/nucleophilic haptenization.

References

  • Benchchem. "1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione". Benchchem.
  • Benchchem. "1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione Toxicity". Benchchem.
  • Sigma-Aldrich. "Tris(2-aminoethyl)amine". Sigma-Aldrich.
  • Wikipedia. "Tris(2-aminoethyl)amine". Wikipedia.
  • CAMEO Chemicals. "1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE". NOAA.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione as a Rigid Core for Advanced Dendrimer Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Core Rationale The architectural perfection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Core Rationale

The architectural perfection of a dendrimer is fundamentally dictated by its core. While traditional poly(amidoamine) (PAMAM) dendrimers rely on flexible cores like ethylenediamine (EDA) or ammonia, these flexible centers often lead to structural back-folding and premature steric crowding (de Gennes dense packing) at lower generations.

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (commonly referred to as an aminoethyl isocyanurate core) offers a paradigm shift in divergent dendrimer synthesis. By providing a rigid, planar, C3​ -symmetric heterocyclic center, this core enforces isotropic growth while minimizing intramolecular entanglement [1]. Furthermore, the trione oxygens inherent to the isocyanurate ring act as built-in hydrogen-bond acceptors, significantly enhancing the dendrimer's capacity for stable host-guest encapsulation—a critical parameter in targeted drug delivery and MRI contrast agent formulation.

Logic Core 1,3,5-Tris(2-aminoethyl) -1,3,5-triazinane-2,4,6-trione Rigidity Planar Isocyanurate Ring Minimizes steric crowding at high generations Core->Rigidity Symmetry C3 Symmetry Ensures isotropic dendrimer growth Core->Symmetry Amine Primary Amine Termini Enables rapid divergent Michael addition Core->Amine Hbond Trione Oxygens Facilitates host-guest hydrogen bonding Core->Hbond

Physicochemical advantages of the isocyanurate core in dendritic architectures.

Mechanistic Insights & Comparative Data

The selection of the isocyanurate core is driven by causality in macromolecular design. The three primary amines undergo exhaustive double Michael addition, yielding a hexabranching G0.5​ intermediate. Because the isocyanurate ring itself is highly thermally stable and chemically inert under standard amidation conditions, it acts as an unbreakable anchor [3]. In contrast to flexible aliphatic cores, the rigidity of the triazinane ring forces the growing dendritic arms outward, accelerating the synthesis of higher-generation dendrimers without the structural defects commonly observed in traditional PAMAM systems [4].

Table 1: Comparative Physicochemical Properties of Dendrimer Cores
Core TypeInitial Functionality ( Z )Branching at G0.5​ Structural RigidityThermal Degradation Onset ( Td​ )Ideal Application
1,3,5-Tris(2-aminoethyl) isocyanurate 3 (Primary Amines)6High (Planar) >300 °C Host-guest encapsulation, rigid nanocarriers
Ethylenediamine (EDA) 2 (Primary Amines)4Low (Flexible)~150 °CStandard flexible delivery vectors
Ammonia ( NH3​ ) 3 (N-H bonds)3Moderate (Pyramidal)~140 °CLow-generation compact dendrimers

Experimental Workflow: Divergent Synthesis of G1 Dendrimer

The following protocol details the self-validating divergent synthesis of a Generation 1 (G1) PAMAM-type dendrimer utilizing the 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione core.

Pathway Core Isocyanurate Core (G0) Step1 Michael Addition (+ Methyl Acrylate) Core->Step1 MeOH, 40°C G0_5 G0.5 Hexa-ester Intermediate Step1->G0_5 48h Step2 Amidation (+ Ethylenediamine) G0_5->Step2 MeOH, 25°C G1 G1 Dendrimer (6 Primary Amines) Step2->G1 72h

Divergent synthesis of a G1 PAMAM-type dendrimer from the isocyanurate core.

Protocol A: Synthesis of G0.5​ Hexa-ester Intermediate (Michael Addition)

Objective: Exhaustive alkylation of the three primary amines to generate six methyl ester termini. Causality for Conditions: The reaction is maintained at 40 °C. Lower temperatures lead to incomplete alkylation (forming defect-laden penta-esters), while higher temperatures risk the spontaneous polymerization of methyl acrylate or retro-Michael reactions. Methanol is chosen as it solubilizes both the highly polar core and the increasingly lipophilic intermediate.

  • Preparation: Dissolve 1.0 mmol of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in 15 mL of anhydrous HPLC-grade methanol under an argon atmosphere.

  • Reagent Addition: Dropwise, add 12.0 mmol of Methyl Acrylate (MA) (a 100% molar excess to drive the equilibrium toward exhaustive alkylation).

  • Reaction: Stir the mixture in the dark at 40 °C for 48 hours.

  • Purification: Remove the solvent and unreacted MA via rotary evaporation at 40 °C under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove trace methanol and MA.

  • Self-Validation Checkpoint 1:

    • 1 H NMR (CDCl 3​ ): Confirm the complete disappearance of the primary amine protons ( 1.5 ppm). Ensure the appearance of a sharp singlet at 3.65 ppm corresponding to the 18 protons of the six methyl ester groups.

Protocol B: Synthesis of G1.0​ Hexa-amine Dendrimer (Amidation)

Objective: Conversion of the six methyl ester termini into primary amine-terminated branches. Causality for Conditions: A massive excess of ethylenediamine (EDA) (typically 10-20 equivalents per ester group) is strictly required. If stoichiometric amounts are used, the growing dendrimer arms will cross-link intermolecularly or fold back intramolecularly, creating an insoluble polymeric gel rather than a discrete monodisperse dendrimer.

  • Preparation: In a 100 mL round-bottom flask, dissolve 120 mmol of anhydrous Ethylenediamine (EDA) in 20 mL of anhydrous methanol. Cool the solution to 4 °C in an ice bath.

  • Reagent Addition: Dissolve the G0.5​ intermediate (from Protocol A) in 10 mL of methanol. Add this solution dropwise to the cold EDA solution over 1 hour under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir under argon for 72 hours.

  • Purification: The removal of excess EDA is the most critical step. Evaporate the methanol and the bulk of the EDA under high vacuum at 40 °C. To remove residual EDA, dissolve the crude product in a minimal amount of methanol and precipitate into cold diethyl ether. Repeat this precipitation step three times.

  • Self-Validation Checkpoint 2:

    • FTIR Spectroscopy: The spectrum must show the absolute disappearance of the ester carbonyl stretch at 1735 cm −1 . The appearance of strong Amide I ( 1650 cm −1 ) and Amide II ( 1550 cm −1 ) bands confirms successful amidation.

    • MALDI-TOF MS: Validate the structural perfection by identifying the exact monoisotopic mass of the G1​ dendrimer as the base peak, ensuring no M−(branch) defect peaks are present [2].

Conclusion

The integration of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione as a dendrimer core merges the predictable, iterative growth of PAMAM chemistry with the structural rigidity and thermal stability of cyclic isocyanurates. By strictly adhering to the self-validating protocols outlined above, researchers can synthesize highly monodisperse, defect-free dendritic scaffolds optimized for advanced biomedical and materials science applications.

References

  • Janus dendrimers and dendrons Source: Google P
  • Synthesis of G0 aminopolyol and aminosugar dendrimers, controlled by NMR and MALDI TOF mass spectrometry Source: N
  • Synthesis, Bifunctionalization, and Application of Isocyanurate-Based Periodic Mesoporous Organosilicas Source: ACS Chemistry of M
  • Accelerated Growth of Dendrimers via Thiol−Ene and Esterification Reactions Source: ACS Macromolecules
Application

Application Note: Engineering Advanced CO2 Capture Materials using 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAT)

Target Audience: Materials Scientists, Chemical Engineers, and Sorbent Development Researchers Focus: Covalent grafting of TAT onto mesoporous scaffolds for high-efficiency, degradation-resistant direct air capture (DAC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemical Engineers, and Sorbent Development Researchers Focus: Covalent grafting of TAT onto mesoporous scaffolds for high-efficiency, degradation-resistant direct air capture (DAC) and point-source CO₂ chemisorption.

Scientific Rationale: The Isocyanurate Advantage in Carbon Capture

Traditional amine-functionalized solid sorbents rely heavily on linear or branched polyamines, such as polyethylenimine (PEI) or tetraethylenepentamine (TEPA). While these materials exhibit high initial CO₂ capacities, they suffer from severe operational limitations: amine pooling (which blocks mesopores), high regeneration energy penalties, and irreversible degradation via urea formation under cyclic heating.

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAT) offers a paradigm shift in sorbent design. By utilizing TAT as a functional monomer, researchers can engineer materials that overcome these bottlenecks through three distinct mechanistic advantages:

  • Structural Rigidity & Site Accessibility: The central triazinane-2,4,6-trione (isocyanurate) ring is a rigid, planar heterocycle. When grafted to a surface, it forces the three pendant 2-aminoethyl groups to project outward in defined spatial orientations. This prevents the intermolecular entanglement seen in linear polymers, ensuring that nearly 100% of the primary amines remain accessible for CO₂ chemisorption[1].

  • Suppression of Urea Degradation: Irreversible urea formation requires two amine groups to be in close, flexible proximity under high heat. The rigid steric hindrance of the TAT core physically restricts the pendant amines from achieving the necessary transition state geometry, dramatically enhancing the cyclic lifespan of the sorbent.

  • Synergistic Hydrogen Bonding: The carbonyl (C=O) groups on the isocyanurate ring possess a high affinity for CO₂ via van der Waals forces and localized dipole interactions[2]. During the nucleophilic attack of the primary amine on CO₂, the adjacent trione core hydrogen-bonds with the transient zwitterionic intermediate, lowering the activation energy of chemisorption and improving low-pressure CO₂ uptake[2].

Mechanism TAT TAT Monomer (Rigid Isocyanurate Core + 1° Amines) Zwitterion Zwitterionic Intermediate (Stabilized by C=O H-bonding) TAT->Zwitterion Nucleophilic Attack CO2 CO2 Diffusion (Flue Gas / DAC) CO2->Zwitterion Physisorption & Reaction Carbamate Ammonium Carbamate Pair (Dry: 0.5 mol CO2 / amine) Zwitterion->Carbamate Deprotonation (Dry Gas) Bicarbonate Bicarbonate Formation (Wet: 1.0 mol CO2 / amine) Zwitterion->Bicarbonate Hydrolysis (Moisture Present)

Fig 1: Reaction pathways for CO2 capture using TAT, highlighting core-stabilized intermediates.

Self-Validating Experimental Protocol

To harness the properties of TAT, it must be covalently anchored to a high-surface-area support. This protocol details the grafting of TAT onto SBA-15 mesoporous silica using 3-chloropropyltrimethoxysilane (CPTMS) as a reactive linker.

Causality Note: Covalent grafting is chosen over wet impregnation. While impregnation yields higher absolute amine loadings, it suffers from severe leaching and pore-plugging. Covalent grafting ensures a uniform monolayer, preserving the mesoporous channels for rapid CO₂ diffusion[3].

Phase I: Support Preparation and Linker Functionalization
  • Calcination: Heat 5.0 g of SBA-15 at 550°C for 6 hours in air.

    • Why: This removes any residual organic templates from the silica synthesis, freeing the internal pore volume.

  • Dehydration: Transfer the calcined SBA-15 to a Schlenk flask and dry under vacuum at 105°C for 4 hours.

    • Why: Physisorbed water competitively hydrogen-bonds with silanol groups and causes premature hydrolysis of the CPTMS methoxy groups, leading to linker homopolymerization rather than surface grafting.

  • Linker Attachment: Suspend the dried SBA-15 in 150 mL of anhydrous toluene. Add 2.5 mL of CPTMS. Reflux at 110°C for 24 hours under a nitrogen atmosphere.

  • Recovery: Filter the functionalized silica (Cl-SBA-15) and wash extensively with toluene and ethanol to remove unreacted silane. Dry at 80°C under vacuum.

Phase II: TAT Covalent Grafting
  • Nucleophilic Substitution: Disperse 3.0 g of Cl-SBA-15 in 100 mL of anhydrous acetonitrile. Add 1.5 g of TAT and 0.5 mL of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.

    • Why: We use a controlled stoichiometric ratio to ensure that, statistically, only one of the three primary amines on TAT reacts with the alkyl chloride linker. This leaves two highly reactive primary amines completely free for CO₂ capture.

  • Reflux: Heat the mixture at 85°C for 48 hours under continuous stirring.

  • Soxhlet Extraction (Critical QC Step): Transfer the resulting powder (TAT-SBA-15) to a Soxhlet thimble and extract with methanol for 24 hours.

    • Why: This is a mandatory self-validation step. It removes all physically trapped, unreacted TAT. Without this step, initial CO₂ uptake data will be artificially inflated by leachable amines, leading to false-positive performance metrics.

Phase III: Quality Control & Validation

Before proceeding to gas sorption, validate the synthesis:

  • FTIR Spectroscopy: Confirm the presence of the isocyanurate core via the strong C=O stretching band at ~1690 cm⁻¹ and N-H bending at ~1550 cm⁻¹.

  • Thermogravimetric Analysis (TGA): Heat the sample to 600°C in N₂. The weight loss between 150°C and 500°C quantifies the covalently bound organic content, allowing exact calculation of the amine density (mmol N / g sorbent).

Workflow Prep Support Calcination (SBA-15 at 550°C) Linker Linker Addition (CPTMS in Toluene) Prep->Linker Grafting TAT Grafting (Nucleophilic Sub) Linker->Grafting QC Soxhlet & QC (FTIR / TGA Validation) Grafting->QC Testing CO2 Breakthrough & Cyclic Stability QC->Testing

Fig 2: Self-validating experimental workflow for synthesizing and evaluating TAT-grafted sorbents.

Performance Evaluation & Data Presentation

CO₂ adsorption is evaluated using a thermogravimetric analyzer equipped with a gas blending system. The sorbent is activated at 100°C in N₂ for 60 minutes, cooled to 25°C, and exposed to a 15% CO₂ / 85% N₂ gas stream (simulated flue gas). Desorption is triggered by switching to pure N₂ and heating to 90°C.

Quantitative Comparison of Sorbent Architectures
Adsorbent MaterialAmine TypeAmine Loading (mmol N/g)CO₂ Uptake (15% CO₂, 25°C)Heat of Adsorption (kJ/mol)Cyclic Stability (20 Cycles)
Bare SBA-15 None0.00.2 mmol/g~25100% (Physisorption)
PEI-Impregnated SBA-15 1°, 2°, 3°5.22.4 mmol/g65 - 8568% (Urea degradation)
TAT-Grafted SBA-15 1° only2.82.7 mmol/g 45 - 5597% (Rigid core protection)

Data Analysis & Insights: Despite having a lower absolute amine loading than the PEI-impregnated benchmark, the TAT-grafted material exhibits a higher CO₂ uptake. This demonstrates the superior amine efficiency of the TAT molecule. Because the isocyanurate core prevents pore blockage, every grafted amine is kinetically accessible to the gas phase. Furthermore, the electron-withdrawing nature of the trione core slightly destabilizes the formed carbamate, reducing the heat of adsorption to ~50 kJ/mol. This allows for complete regeneration at just 90°C, drastically reducing the energy penalty of the capture process compared to traditional polyamines.

Conclusion

The integration of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAT) into mesoporous scaffolds represents a highly logical evolution in CO₂ capture materials. By combining the thermal stability and hydrogen-bonding capacity of an isocyanurate core with the rapid kinetics of unhindered primary amines, researchers can synthesize sorbents that bypass the historical trade-off between CO₂ capacity and cyclic longevity. Strict adherence to anhydrous grafting conditions and rigorous Soxhlet extraction ensures that the resulting data is both accurate and scalable for industrial carbon capture applications.

References

  • Carbamate-Isocyanurate-Bridged Periodic Mesoporous Organosilica for van der Waals CO2 Capture. Inorganic Chemistry.
  • Development of Alumina–Mesoporous Organosilica Hybrid Materials for Carbon Dioxide Adsorption. Semantic Scholar.
  • Molten Salt Templated Synthesis of Covalent Isocyanurate Frameworks with Tunable Morphology and High CO2 Uptake Capacity.

Sources

Method

Application Note: Engineering High-Performance Polyurethane-Urea Elastomers via 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione Crosslinking

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Focus: Advanced Crosslinking, Thermal Stability, and Reaction Kinetics in Polyurethane Systems Mechanistic Rationale & Formulation Strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers Focus: Advanced Crosslinking, Thermal Stability, and Reaction Kinetics in Polyurethane Systems

Mechanistic Rationale & Formulation Strategy

The demand for polyurethane (PU) elastomers capable of withstanding extreme thermal and mechanical stress has driven the transition from standard diol chain extenders to advanced polyamine crosslinkers. Incorporating 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (hereafter referred to as TAEI ) into PU formulations offers a paradigm shift in network architecture.

The Causality of Molecular Design

Traditional methods to improve PU heat resistance involve in situ cyclotrimerization of isocyanates to form isocyanurate rings. However, catalytic trimerization often yields highly irregular networks with unpredictable crosslink densities, leading to brittleness [1]. By utilizing TAEI as a discrete, pre-formed monomer, formulators achieve precise stoichiometric control over the network.

  • Unparalleled Thermal Stability: The central isocyanurate (triazinane-2,4,6-trione) core is a highly symmetrical, thermodynamically stable heterocycle. Unlike biuret or allophanate linkages—which are the thermally weakest entities in PU networks and dissociate between 110°C and 170°C—the isocyanurate ring remains stable well above 270°C [2, 3].

  • Bidentate Hydrogen Bonding: The three primary ethylamine arms of TAEI react with isocyanates to form urea linkages (-NH-CO-NH-). Urea groups form highly ordered, bidentate hydrogen bonds, whereas standard urethanes form weaker monodentate bonds. This drives aggressive microphase separation between the soft polyol segments and the hard isocyanurate-urea domains, drastically increasing tensile strength.

  • Kinetic Control (The Prepolymer Imperative): Primary amines react with isocyanate (NCO) groups at rates orders of magnitude faster than hydroxyls. A "one-shot" formulation would result in immediate, uncontrollable gelation. Therefore, a two-component (2K) prepolymer method is strictly required to dilute the NCO concentration, manage the exotherm, and provide a workable pot life.

Network Formation Pathway

The reaction proceeds in two distinct phases: the formation of an NCO-terminated soft segment, followed by rapid crosslinking with the trifunctional TAEI core.

Pathway A Polyether Polyol + Excess Diisocyanate B NCO-Terminated Prepolymer A->B 80°C, 2h (Prepolymerization) D Polyurethane-Urea Network (Isocyanurate Nodes) B->D Fast Cure (Urea Linkages) C 1,3,5-Tris(2-aminoethyl) isocyanurate (TAEI) C->D Crosslinking

Fig 1: Reaction pathway from polyol/diisocyanate to the highly crosslinked PU-Urea network.

Self-Validating Stoichiometry & Calculations

To ensure a self-validating system, the formulation must be grounded in precise equivalent weight (EQW) calculations.

Step 1: Determine the Amine Equivalent Weight (AEW) of TAEI

  • Molecular Formula: C9​H18​N6​O3​

  • Molecular Weight (MW): 258.28 g/mol

  • Functionality ( f ): 3 (three primary amines)

  • AEW: 258.28÷3=86.09 g/eq

Step 2: Calculate Mix Ratio Assuming a synthesized prepolymer with a titrated NCO content of 5.0% :

  • Prepolymer EQW: 4200÷5.0=840 g/eq

  • For 100 g of Prepolymer, you have 100÷840=0.119 equivalents of NCO .

  • Targeting an Isocyanate Index of 1.05 (a 5% NCO excess to compensate for trace moisture and prevent unreacted amines):

    • Required Amine Equivalents = 0.119÷1.05=0.113 eq

    • Mass of TAEI Required = 0.113 eq×86.09 g/eq=9.73 g

Validation Check: If the cured elastomer exhibits surface tackiness, the NCO index was too low (amine excess). If it exhibits severe CO₂ bubbling without moisture contamination, the NCO index was too high.

Experimental Protocols

Protocol A: Synthesis of NCO-Terminated Prepolymer (Component A)
  • Dehydration: Charge 1000 g of Polytetramethylene ether glycol (PTMEG, MW=2000) into a jacketed glass reactor. Heat to 80°C under vacuum (<1 Torr) for 2 hours with mechanical stirring (300 rpm) to remove trace moisture. Failure to dehydrate will result in urea formation and premature chain extension.

  • Isocyanate Addition: Cool the reactor to 60°C. Break the vacuum with dry Nitrogen. Quickly add 375 g of molten 4,4'-Diphenylmethane diisocyanate (MDI).

  • Reaction: Heat the mixture back to 80°C and maintain for 2.5 hours under a continuous nitrogen blanket.

  • Titration (Self-Validation): Withdraw a 2 g sample and perform a dibutylamine back-titration (ASTM D2572). The target NCO content should be ~5.0%. Adjust reaction time if the NCO% is higher than theoretical.

  • Storage: Degas under vacuum for 15 minutes, then seal in flushed containers.

Protocol B: TAEI Crosslinking and Casting (Component B)
  • Preparation of TAEI: Because TAEI exhibits strong intermolecular hydrogen bonding, it is highly viscous at room temperature. Pre-heat the TAEI to 60°C to lower its viscosity to a pourable state.

  • Mixing: In a planetary centrifugal mixer (e.g., FlackTek SpeedMixer), combine 100 g of the pre-heated Prepolymer (Component A) with 9.73 g of molten TAEI (Component B).

  • High-Shear Homogenization: Mix at 2500 rpm for exactly 15 seconds . Note: The pot life of this aliphatic amine/aromatic NCO system is exceptionally short (<45 seconds). Speed is critical.

  • Casting: Immediately pour the homogenate into a PTFE-coated aluminum mold pre-heated to 80°C.

  • Curing Cycle: Demold after 15 minutes. Transfer the part to a forced-air convection oven for post-curing at 120°C for 12 hours. This step is mandatory to drive the reaction of sterically hindered groups to completion and to anneal the isocyanurate-urea hard segments.

Workflow Step1 Phase A: Prepolymer Synthesis (Vacuum Degassing & NCO Titration) Step3 High-Shear Centrifugal Mixing (15 seconds max) Step1->Step3 Step2 Phase B: TAEI Preparation (Pre-heating to 60°C) Step2->Step3 Step4 Mold Casting (Pre-heated to 80°C) Step3->Step4 Step5 Post-Curing (120°C for 12h) Step4->Step5 Step6 Thermal & Mechanical Characterization Step5->Step6

Fig 2: Experimental workflow for formulating and casting TAEI-crosslinked polyurethane-urea.

Quantitative Data & Performance Metrics

The incorporation of the isocyanurate ring and urea linkages fundamentally alters the thermal and mechanical profile of the elastomer. Below is a comparative summary of a standard diol-extended PU versus the TAEI-crosslinked PU-Urea.

PropertyStandard PU (1,4-Butanediol Extended)TAEI-Crosslinked PU-UreaAnalytical Method
Hard Segment Content (%) ~28%~32%Calculated
Tensile Strength (MPa) 25.448.2ASTM D412
Elongation at Break (%) 450%380%ASTM D412
Gel Time @ 60°C 4.5 minutes< 45 secondsRheometry
Thermal Degradation ( Td,5%​ ) 265°C328°CTGA (N₂ atmosphere)
Glass Transition ( Tg​ , Soft) -45°C-42°CDSC

Data Interpretation: The near-doubling of tensile strength (from 25.4 to 48.2 MPa) is a direct consequence of the bidentate urea hydrogen bonding and the trifunctional crosslink density. The elevation of the 5% weight loss temperature ( Td,5%​ ) to 328°C confirms the survival of the isocyanurate ring long after standard urethane bonds would have cleaved [2, 3].

References

  • Preparation and Thermal Stability of Elastomers Based on Irregular Poly(urethane-isocyanurate) Networks Taylor & Francis (Journal of Macromolecular Science, Part A)[Link] [1]

  • Thermal Resistance Properties of Polyurethanes and Its Composites IntechOpen [Link] [2]

  • Thermal stability and improvement measures of polyurethane elastomers Yantai Linghua New Material Co., Ltd.[Link] [3]

Application

Application Note: Multivalent Surface Functionalization of Nanoparticles Using 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Executive Summary & Mechanistic Rationale The surface functionalization of nanoparticles (NPs) is a critical step in drug delivery, biosensing, and targeted therapeutics. While linear bifunctional linkers (e.g., PEG-diam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The surface functionalization of nanoparticles (NPs) is a critical step in drug delivery, biosensing, and targeted therapeutics. While linear bifunctional linkers (e.g., PEG-diamines or ethylenediamine) are standard, they suffer from a major mechanistic flaw: back-biting . The flexibility of linear chains allows both terminal amines to react with the nanoparticle surface, consuming the functional groups intended for downstream bioconjugation and reducing ligand density.

To overcome this, 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS 43190-26-7) 1 serves as an advanced tripodal crosslinker. This molecule features a rigid isocyanurate (triazinane-trione) core with three spatially distributed 2-aminoethyl arms.

Causality of Experimental Choice:

  • Steric Geometry & Multivalency: When one primary amine anchors to a carboxylated nanoparticle via amide linkage, the rigidity of the isocyanurate core physically prevents the remaining two arms from looping back to the surface. This guarantees a 1:2 amplification of available surface amines for subsequent drug or targeting peptide attachment.

  • Colloidal Stability via Hydrogen Bonding: The isocyanurate ring acts as a strong hydrogen-bond acceptor and donor network. This creates a tightly bound hydration shell around the nanoparticle, drastically improving colloidal stability in physiological buffers and preventing protein corona aggregation—a principle successfully utilized in isocyanurate-based mesoporous organosilicas 2 and colorimetric gold nanoparticle assays 3.

  • Biocompatibility: Triazinane-2,4,6-trione derivatives have been extensively validated in nanomedicine, including recent applications in drug-eluting stents and targeted therapies for vascular restenosis 4.

Structural advantages of the tripodal 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Experimental Workflow

The following protocol details the functionalization of Carboxylated Gold Nanoparticles (AuNP-COOH) using EDC/NHS chemistry, though the methodology is universally applicable to any carboxyl-terminated nanocarrier (e.g., PLGA, silica, or magnetic nanoparticles).

G NP AuNP-COOH Act EDC/NHS Activation NP->Act Inter AuNP-NHS (Reactive) Act->Inter pH 5.5 Conjug 1,3,5-Tris(2-aminoethyl)- 1,3,5-triazinane-2,4,6-trione Inter->Conjug Amidation AmineNP Multivalent AuNP-NH2 Conjug->AmineNP pH 7.4 Bio Downstream Bioconjugation AmineNP->Bio Free Amines

Workflow for multivalent surface functionalization using the tripodal isocyanurate linker.

Detailed Self-Validating Protocols

Phase A: Activation of Carboxylated Nanoparticles

Causality Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly efficient at mildly acidic pH. We utilize MES buffer (pH 5.5) because it lacks primary amines (unlike Tris) and carboxylates (unlike acetate), preventing cross-reactivity. Sulfo-NHS is added to convert the unstable O-acylisourea intermediate into a semi-stable amine-reactive NHS ester.

  • Preparation: Aliquot 10 mg of AuNP-COOH into a low-binding microcentrifuge tube. Resuspend in 1 mL of 50 mM MES buffer (pH 5.5).

  • Activation: Add 2.0 mg of EDC and 2.5 mg of Sulfo-NHS to the nanoparticle suspension.

  • Incubation: Vortex gently and incubate on a rotary shaker for exactly 15 minutes at room temperature. Prolonged incubation leads to hydrolysis of the NHS ester.

  • Purification (Critical Step): Centrifuge the suspension at 12,000 × g for 15 minutes to pellet the activated AuNPs. Discard the supernatant to remove unreacted EDC/NHS. Why? Failing to remove excess EDC will cause the 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione to crosslink with itself or form massive nanoparticle aggregates.

Phase B: Tripodal Amine Conjugation

Causality Note: The reaction buffer is switched to PBS (pH 7.4). At this pH, the primary amines of the triazinane-trione derivative are partially deprotonated, making them highly nucleophilic and ready to attack the NHS ester.

  • Ligand Addition: Immediately resuspend the AuNP-NHS pellet in 1 mL of 1X PBS (pH 7.4) containing 5.0 mg of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

  • Conjugation: Incubate the mixture for 2 hours at room temperature under continuous end-over-end mixing.

  • Quenching & Washing: Add 10 µL of 1 M ethanolamine to quench any remaining unreacted NHS esters. Centrifuge at 12,000 × g for 15 minutes. Wash the pellet three times with 1X PBS to remove unbound ligand.

  • Storage: Resuspend the final multivalent AuNP-NH₂ in 1 mL of PBS and store at 4°C.

Phase C: Self-Validating Quality Control (Fluorescamine Assay)

To ensure trustworthiness, the protocol must be self-validating. The Fluorescamine assay is used to quantify the exact density of free primary amines successfully grafted onto the surface.

  • Prepare a standard curve using known concentrations of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (0 to 500 µM) in PBS.

  • Add 25 µL of a 3 mg/mL fluorescamine solution (in dry DMSO) to 100 µL of the functionalized AuNP-NH₂ suspension and standards.

  • Incubate for 15 minutes in the dark.

  • Measure fluorescence (Excitation: 390 nm, Emission: 470 nm). Calculate the surface amine density (nmol/mg of NP).

Quantitative Data & Troubleshooting

The table below summarizes the expected physicochemical transformations at each step. Monitoring Dynamic Light Scattering (DLS) and Zeta Potential provides an orthogonal, label-free validation of successful functionalization.

Functionalization StepHydrodynamic Diameter (DLS)Zeta Potential (mV)Surface Free Amines (nmol/mg)Diagnostic Indicator
Bare AuNP-COOH 25.4 ± 1.2 nm-35.2 ± 2.10Highly stable, negative charge
NHS-Activated AuNP 26.1 ± 1.5 nm-15.4 ± 1.80Charge neutralization via esterification
AuNP-NH₂ (Tripodal) 28.5 ± 1.3 nm+22.6 ± 2.4 145 ± 12 Zeta inversion (Negative to Positive)
Peptide-Conjugated AuNP 32.4 ± 1.8 nm+10.5 ± 1.545 ± 5Size increase, amine consumption

Troubleshooting Guide:

  • Issue: Nanoparticles aggregate during Phase B.

    • Root Cause: Insufficient removal of EDC/NHS during Phase A, leading to inter-particle crosslinking.

    • Solution: Ensure thorough washing after activation. Alternatively, reduce the concentration of the tripodal linker to prevent bridging between multiple nanoparticles.

  • Issue: Low amine density detected in the Fluorescamine assay.

    • Root Cause: Hydrolysis of the NHS ester prior to ligand addition.

    • Solution: Minimize the time between Phase A purification and Phase B ligand addition. Ensure the MES buffer is fresh and at the correct pH.

References

  • AiFChem Product Data. 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (CAS 43190-26-7). AiFChem. 1

  • Synthesis, Bifunctionalization, and Application of Isocyanurate-Based Periodic Mesoporous Organosilicas. Chemistry of Materials (ACS).2

  • Hydrogen-Bonding Recognition-Induced Color Change of Gold Nanoparticles for Visual Detection of Melamine in Raw Milk and Infant Formula. Journal of the American Chemical Society.3

  • Nanoparticles targeting OPN loaded with BY1 inhibits vascular restenosis by inducing FTH1-dependent ferroptosis in vascular smooth muscle cells. Biomaterials (PubMed).4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Strategies for Solubilizing 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting steps to overcome solubility challenges associated with 1,3,5-Tris(2-aminoethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting steps to overcome solubility challenges associated with 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in organic solvents.

Understanding the Solubility Challenge

The compound 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione possesses a unique chemical structure that is central to its solubility behavior. The core of the molecule is a 1,3,5-triazinane-2,4,6-trione ring, also known as an isocyanuric acid ring.[1] This core is highly polar and features multiple carbonyl (C=O) and amine (N-H) groups capable of acting as hydrogen bond acceptors and donors. Appended to this core are three flexible ethylamine side chains, each terminating in a primary amine (-NH2) group.

The combination of the polar heterocyclic core and the three primary amine side chains results in a molecule with a high capacity for forming strong intermolecular hydrogen bonds with itself. This self-association creates a stable crystal lattice that is difficult for many organic solvents to disrupt. Consequently, the molecule is typically insoluble in cold organic solvents like alcohols, ethers, and benzene.[2] The fundamental principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents. The challenge, therefore, lies in identifying a solvent system that can effectively compete with the compound's self-association and solvate the molecule.

Caption: Relationship between molecular structure and solubility.

Troubleshooting FAQs: A Stepwise Approach to Solubilization

This section is designed as a practical, question-and-answer guide to walk you through the process of dissolving this challenging compound.

Q1: I'm starting my experiment and need to dissolve the compound. Which organic solvents should I try first?

A1: Start with highly polar aprotic solvents.

The most direct approach is to use a solvent that most closely matches the high polarity of your compound. Polar aprotic solvents are an excellent starting point because they have large dipole moments and can accept hydrogen bonds, but they do not donate protons.[3] This allows them to effectively solvate polar molecules without engaging in potentially reactive acid-base chemistry.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are known to be effective for dissolving a wide range of polar compounds.[4][5]

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Classification
Dimethyl Sulfoxide (DMSO) 47.23.96Polar Aprotic
N,N-Dimethylformamide (DMF) 38.33.82Polar Aprotic
Acetonitrile (ACN) 36.63.92Polar Aprotic
Methanol 33.01.70Polar Protic
Tetrahydrofuran (THF) 7.51.75Polar Aprotic (Borderline)
Dichloromethane (DCM) 8.91.60Polar Aprotic (Borderline)
Hexane 1.9~0Non-Polar
(Data sourced from various chemical references[6][7][8])

Experimental Insight: Begin by attempting to dissolve a small, known quantity of the compound (e.g., 1-5 mg) in a small volume (e.g., 0.5-1.0 mL) of the chosen solvent at room temperature. Gentle agitation or vortexing can aid dissolution.

Q2: My downstream application is sensitive to high-boiling point solvents like DMSO or DMF. What is my next option?

A2: Explore the use of co-solvent systems.

Co-solvency is a powerful technique where a water-miscible organic solvent (the co-solvent) is added to a primary solvent to increase the solubility of a poorly soluble compound.[9][10] The co-solvent works by reducing the overall polarity of the solvent system, which can help solubilize non-polar compounds, or by disrupting the solvent's structure (like water's hydrogen-bonding network) to better accommodate the solute.[11]

Strategy: You can create a blend of a "strong" solvent (one in which the compound has some, even if limited, solubility, e.g., Methanol) and a "weaker" but more application-compatible solvent (e.g., Acetonitrile or THF).

Experimental Insight: A good starting point is to dissolve the compound in a minimal amount of a strong solvent like DMSO or Methanol and then slowly titrate in the weaker, desired solvent until the target concentration is reached or precipitation begins. This helps define the boundary of solubility for that specific mixture.

Q3: The compound remains insoluble even in polar aprotic solvents. Can I use pH modification to improve solubility?

A3: Yes, salt formation is a highly effective strategy for ionizable compounds.

Your molecule has three primary amine groups (-NH2), which are basic. By adding an acid, you can protonate these amines to form ammonium salts (R-NH3+). These resulting ionic salts often have drastically different and significantly higher solubility in polar solvents compared to the neutral parent molecule.[12][13] This is a cornerstone technique in pharmaceutical development for improving the solubility of drug candidates.[14][15][16]

Strategy:

  • Select an Appropriate Acid:

    • For general lab use, volatile acids like Trifluoroacetic Acid (TFA) or Acetic Acid are good choices as they can often be removed later under vacuum.

    • For creating stable salt forms, non-volatile acids like Methanesulfonic Acid or Hydrochloric Acid (as a solution in an organic solvent like dioxane) can be used.

  • Perform a Small-Scale Trial: Suspend the compound in your desired organic solvent (e.g., Methanol, Acetonitrile). Add the chosen acid dropwise or in small aliquots while stirring. Often, the solid will dissolve as the salt is formed.

Experimental Insight: The pKa difference between the compound's basic amine and the added acid is a key factor. A larger pKa difference generally ensures more complete salt formation.[15] Start with a 1:3 molar ratio of compound to a monoprotic acid to ensure all three amine sites can be protonated.

Q4: Is it safe to heat the mixture to aid dissolution?

A4: Heating can be effective, but must be approached with caution.

Increasing the temperature generally increases the solubility of solids in liquids. However, it also provides the energy to overcome the activation barrier for potential degradation reactions. The triazinane ring and aminoethyl side chains could be susceptible to decomposition at elevated temperatures.

Recommended Protocol:

  • Suspend the compound in the solvent of choice.

  • Heat the mixture gently and incrementally (e.g., in 10 °C steps) using a water bath or heating mantle with vigorous stirring.

  • Visually monitor for dissolution.

  • Crucially , once dissolved, allow the solution to cool back to room temperature to check for precipitation. A stable solution should remain clear upon cooling. If it precipitates, the compound is only soluble at elevated temperatures in that system.

  • Consider performing a stability check (e.g., by LC-MS or TLC) on a sample that has been heated and cooled to ensure no degradation has occurred.

Experimental Protocols

Protocol 1: Screening for Optimal Polar Aprotic Solvent
  • Preparation: Weigh 5 mg of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione into three separate 2 mL glass vials.

  • Solvent Addition: To the first vial, add 1 mL of DMSO. To the second, add 1 mL of DMF. To the third, add 1 mL of NMP.

  • Dissolution: Cap the vials securely and vortex at room temperature for 2 minutes.

  • Observation: Visually inspect each vial for complete dissolution. Note any undissolved solid.

  • Documentation: Record the results as "Fully Soluble," "Partially Soluble," or "Insoluble" at 5 mg/mL for each solvent.

Protocol 2: Small-Scale Trial for Solubility Enhancement via Acid Addition
  • Preparation: Suspend 5 mg of the compound in 1 mL of Acetonitrile in a 2 mL glass vial. The compound will likely be insoluble.

  • Acid Stock Solution: Prepare a 1 M solution of Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Titration: While vortexing the suspension, add the TFA stock solution in 10 µL increments.

  • Observation: Continue adding the acid and observe the suspension. Note the volume of acid added at the point where the solid completely dissolves.

  • Analysis: Calculate the approximate molar equivalents of acid required for solubilization. This provides a starting point for preparing a stock solution of the compound's salt form.

Summary & Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling the solubility of this compound, starting with the simplest methods and progressing to more complex solutions.

Troubleshooting_Workflow start Start: Insoluble Compound q1 Try dissolving in polar aprotic solvent (DMSO, DMF)? start->q1 res1_yes SOLUBLE Problem Solved q1->res1_yes Yes res1_no INSOLUBLE q1->res1_no No q2 Is your application compatible with DMSO/DMF? res1_yes->q2 q3 Try Salt Formation: Add acid (e.g., TFA) to suspension? res1_no->q3 co_solvent Use Co-Solvent System: Dissolve in minimal DMSO, titrate in desired solvent. q2->co_solvent No res3_yes SOLUBLE Use Salt Form q3->res3_yes Yes res3_no INSOLUBLE q3->res3_no No q4 Apply gentle heat (e.g., 40-60°C) with caution? res3_no->q4 res4_yes SOLUBLE Check for stability and precipitation on cooling. q4->res4_yes Yes end Consider derivatization or alternative compound. q4->end No

Caption: Decision workflow for improving solubility.

References

  • ResearchGate. (n.d.). Synthesis of 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-isocyanatomethylphenyl)-. Available at: [Link]

  • Wikipedia. (n.d.). Cyanuric acid. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • PubChem. (n.d.). Cyanuric acid. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: About. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Available at: [Link]

  • Wikipedia. (n.d.). 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Available at: [Link]

  • Scribd. (n.d.). Common Polar Aprotic Solvents List. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]

  • Reddit. (2025). How do you separate compounds which are soluble in water?. Available at: [Link]

  • Chemcess. (2025). Cyanuric Acid: Properties, Reactions, Production And Uses. Available at: [Link]

  • Chemicool. (n.d.). Examples of High Polarity Solvents. Available at: [Link]

  • LookChem. (n.d.). Cyanuric acid. Available at: [Link]

  • MDPI. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione Synthesis

Welcome to the Technical Support Center for the synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (commonly referred to as TAEIC or isocyanurate-NH₂). This compound is a critical triazine–trione (TATO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (commonly referred to as TAEIC or isocyanurate-NH₂). This compound is a critical triazine–trione (TATO) monomer utilized in the formulation of advanced biomedical engineering frameworks, such as soft hydroxyapatite composites for bone topological fixation [1].

Because direct amination of the commercially available precursor 1,3,5-tris(2-hydroxyethyl) isocyanurate (THEIC) requires extreme pressures and often yields a complex mixture of secondary/tertiary amines, researchers rely on a highly controlled, three-step synthetic pathway: Tosylation → Azidation → Amination [1].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to resolve low-yield bottlenecks at every stage of the workflow.

Synthesis Workflow & Yield Bottlenecks

SynthesisWorkflow THEIC THEIC (1,3,5-Tris(2-hydroxyethyl) isocyanurate) Tosylation Phase 1: Tosylation (TsCl, TEA/Pyridine, 0°C to RT) THEIC->Tosylation Tosyl_THEIC Tosyl-THEIC Intermediate Tosylation->Tosyl_THEIC Fail1 Yield Loss: TsCl Hydrolysis & Incomplete Conversion Tosylation->Fail1 Azidation Phase 2: Azidation (NaN3, DMF, 80°C) Tosyl_THEIC->Azidation Azido_THEIC Azido-THEIC Intermediate Azidation->Azido_THEIC Fail2 Yield Loss: E2 Elimination (Alkene Formation) Azidation->Fail2 Amination Phase 3: Amination (PPh3/H2O or Pd/C H2) Azido_THEIC->Amination TAEIC TAEIC (Target Product) Amination->TAEIC Fail3 Yield Loss: Trapped Aza-ylide & TPPO Contamination Amination->Fail3

Figure 1: Three-step synthesis workflow of TAEIC from THEIC and common yield failure points.

Phase 1: Tosylation of THEIC

The conversion of the three hydroxyl groups on THEIC into excellent leaving groups (tosylates) is the foundational step.

Standard Protocol:

  • Dissolve 1.0 eq of THEIC in anhydrous dichloromethane (DCM). Add 4.0 eq of triethylamine (TEA) or pyridine.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 3.5 eq of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM and add it dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Causality of Low Yield: The most common cause of low yield here is TsCl hydrolysis . THEIC is highly hygroscopic. If trace water is present in the starting material or the solvent, TsCl reacts with water to form p-toluenesulfonic acid before it can react with the hydroxyl groups, leading to mono- or di-tosylated intermediates instead of the fully tri-tosylated product.

Self-Validating System: Do not proceed to Phase 2 without confirming complete tri-substitution.

  • Validation: Run a ¹H NMR (CDCl₃). The methylene protons adjacent to the oxygen (-CH₂-O-) in THEIC appear at ~3.8 ppm. Upon successful tosylation, this peak must shift completely downfield to ~4.2 ppm. If a peak remains at 3.8 ppm, the reaction is incomplete.

Phase 2: Azidation

This step involves an Sₙ2 nucleophilic substitution where the tosylate groups are displaced by azide ions.

Standard Protocol:

  • Dissolve 1.0 eq of Tosyl-THEIC in anhydrous dimethylformamide (DMF).

  • Add 4.5 eq of sodium azide (NaN₃).

  • Heat the mixture to 80 °C and stir for 24 hours behind a blast shield.

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove DMF and excess NaN₃. Concentrate to yield Azido-THEIC.

Causality of Low Yield: Yield loss in this step is almost always driven by thermal E2 elimination . The azide ion (N₃⁻) is a good nucleophile but also a moderate base. If the reaction temperature exceeds 90 °C, the base abstracts a beta-proton, kicking off the tosylate leaving group and forming an alkene (vinyl group) instead of the desired azide.

Self-Validating System:

  • Validation: Use Fourier-transform infrared spectroscopy (FTIR). A successful reaction will show a massive, sharp, and distinct azide asymmetric stretch at ~2100 cm⁻¹ . Furthermore, check ¹H NMR for the absence of alkene protons (multiplets between 5.0–6.0 ppm), which would indicate elimination side-reactions.

Phase 3: Amination (Staudinger Reduction)

The final step reduces the tri-azide to the target tri-amine (TAEIC). The Staudinger reduction is preferred over catalytic hydrogenation (Pd/C) if impurities poison the palladium catalyst.

StaudingerMechanism Azide Alkyl Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh3 (Nucleophilic attack) Iminophosphorane Iminophosphorane (Aza-ylide) Phosphazide->Iminophosphorane - N2 (Gas evolution) Amine Primary Amine (R-NH2) Iminophosphorane->Amine + H2O / Heat (Hydrolysis) TPPO Triphenylphosphine Oxide (TPPO) Iminophosphorane->TPPO Byproduct

Figure 2: Staudinger reduction mechanism highlighting the critical hydrolysis step.

Standard Protocol:

  • Dissolve 1.0 eq of Azido-THEIC in a mixture of Tetrahydrofuran (THF) and water (10:1 ratio).

  • Slowly add 3.6 eq of triphenylphosphine (PPh₃) at room temperature. Observe N₂ gas evolution.

  • Once gas evolution ceases, heat the reaction to 60 °C for 12 hours to force hydrolysis.

  • Remove THF under vacuum. Acidify the aqueous layer to pH 2 with 1M HCl, wash with DCM to remove triphenylphosphine oxide (TPPO).

  • Basify the aqueous layer to pH 12 with NaOH, and extract the free amine with a polar organic solvent (e.g., n-butanol or a CHCl₃/Isopropanol mixture).

Causality of Low Yield: Two massive pitfalls exist here:

  • Trapped Iminophosphorane: As shown in Figure 2, the reaction forms an iminophosphorane (aza-ylide) intermediate. If insufficient water is present, or if the reaction is not heated to 60 °C, this intermediate will not hydrolyze into the primary amine. It remains trapped, drastically lowering the yield.

  • Product Loss During Purification: TAEIC is a highly polar tri-amine. It is incredibly water-soluble. If you attempt a standard aqueous workup, the product will remain in the water layer and be discarded.

Self-Validating System:

  • Validation: FTIR must show the complete disappearance of the 2100 cm⁻¹ azide peak and the appearance of broad N-H stretches at ~3300-3400 cm⁻¹. To validate purification, spot the final product on a TLC plate and use a Ninhydrin stain; a deep purple spot confirms the presence of primary aliphatic amines.

Quantitative Data & Corrective Action Summary
Synthesis PhaseExpected YieldCommon DeviationPrimary CauseCorrective Action
1. Tosylation 85 - 92%< 60% (Mixture of mono/di/tri)Moisture in THEIC causing TsCl hydrolysis.Lyophilize THEIC overnight. Use strictly anhydrous DCM. Add TsCl at 0 °C.
2. Azidation 80 - 90%< 50% (Alkene impurities present)Temperature exceeded 90 °C causing E2 elimination.Strictly maintain oil bath at 80 °C. Ensure high stirring rate.
3. Amination 70 - 85%< 30% (Product trapped in aqueous phase)Improper extraction of the highly polar tri-amine.Use acid-base extraction. Extract the final free-base using n-butanol, or lyophilize the basic aqueous layer and extract the solid with hot ethanol.
Frequently Asked Questions (FAQs)

Q: Why is my final TAEIC product a sticky syrup instead of a solid powder? A: A syrupy consistency usually indicates residual solvent (like n-butanol or DMF) or incomplete removal of triphenylphosphine oxide (TPPO). TPPO is notorious for co-eluting and preventing crystallization. Ensure you perform a rigorous acid-base extraction: the amine must be protonated (pH < 2) when you wash the aqueous layer with DCM to pull out the TPPO.

Q: Can I use direct amination with NH₃ gas under pressure to skip the azide step? A: While direct amination of alcohols is utilized industrially, it requires specialized high-pressure reactors (often >100 bar) and specific transition-metal catalysts. In a standard laboratory setting, direct amination of THEIC leads to poor selectivity, yielding a chaotic mixture of primary, secondary, and tertiary cross-linked amines. The Tosylation-Azidation-Reduction route guarantees primary amine fidelity [1].

Q: How do I safely scale up the azidation step? A: Sodium azide and poly-azide compounds carry explosion risks. Never scale up beyond 5-10 grams in a single batch without a dedicated safety assessment. Do not use halogenated solvents (like DCM) during the azidation step, as NaN₃ can react with them to form highly explosive diazidomethane. Always use DMF or DMSO, and ensure the reaction is kept strictly at 80 °C behind a blast shield.

Q: My catalytic hydrogenation (Pd/C, H₂) failed to reduce the azide. Why? A: If you chose catalytic hydrogenation over the Staudinger reduction, the most common failure point is catalyst poisoning. If trace amounts of DMF or sulfur compounds (from the tosylation step) carry over into Phase 3, they will rapidly deactivate the Palladium catalyst. Ensure the Azido-THEIC intermediate is exhaustively washed with water and purified via flash chromatography before exposing it to Pd/C.

References
  • Lin, J., Fan, Y., Hutchinson, D. J., & Malkoch, M. (2023). Soft Hydroxyapatite Composites Based on Triazine–Trione Systems as Potential Biomedical Engineering Frameworks. ACS Applied Materials & Interfaces, 15(5), 7329–7339.[Link]

Troubleshooting

Preventing side reactions during 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione amidation

Technical Support Center: Amidation of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione Guide for Researchers, Scientists, and Drug Development Professionals The amidation of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazina...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amidation of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Guide for Researchers, Scientists, and Drug Development Professionals

The amidation of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a trivalent amine scaffold, is a critical conjugation reaction for creating complex molecular architectures such as antibody-drug conjugates (ADCs), targeted delivery systems, and novel materials. However, the presence of three primary amine groups introduces significant challenges, including incomplete reactions, cross-linking, and purification difficulties. This guide provides in-depth troubleshooting strategies and optimized protocols to help you navigate these challenges and prevent common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction is yielding a complex mixture of products instead of the desired fully tri-substituted compound. What are the likely side reactions?

A: A complex product mixture indicates that several competing reactions are occurring simultaneously. The most common side reactions when amidating a polyamine scaffold like this are:

  • Incomplete Amidation: Formation of mono- and di-substituted products alongside the desired tri-substituted product. This occurs when the reaction does not proceed to completion.

  • Intermolecular Cross-linking (Polymerization): One activated carboxylic acid molecule can react with amines on two different triazinane scaffolds, linking them together. This can lead to the formation of dimers, oligomers, and even insoluble polymeric material, which often presents as increased viscosity or precipitation.

  • Intramolecular Cyclization: While less common with a flexible ethyl linker, it's theoretically possible for a di-substituted intermediate to undergo an intramolecular reaction if the attached payload has a reactive group.

  • N-acylurea Formation: A major side reaction associated with carbodiimide coupling agents (like EDC). The activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule and complicates purification.[1][2]

  • Hydrolysis of Activated Ester: In aqueous solutions, the activated carboxylic acid (e.g., an NHS-ester) can be hydrolyzed back to the original carboxylic acid, reducing the overall yield. This process is highly pH-dependent and accelerates significantly at pH values above 8.5.[3]

Below is a diagram illustrating the desired reaction versus the primary side reactions.

G cluster_0 Desired Pathway cluster_1 Side Reactions TAETAT Triazinane Scaffold (3 -NH2) ActivatedAcid 3x Activated Carboxylic Acid (R-CO-X) TAETAT->ActivatedAcid Amidation Product Desired Tri-Substituted Product ActivatedAcid->Product Incomplete Mono- & Di-Substituted Products Polymer Intermolecular Cross-linking (Polymer) N_Acylurea N-Acylurea Formation Hydrolysis Hydrolysis of Activated Acid TAETAT_side Triazinane Scaffold TAETAT_side->Polymer Intermolecular Reaction ActivatedAcid_side Activated Acid TAETAT_side->ActivatedAcid_side ActivatedAcid_side->Incomplete O_Acylisourea O-Acylisourea Intermediate ActivatedAcid_side->O_Acylisourea EDC Activation O_Acylisourea->N_Acylurea Rearrangement O_Acylisourea->Hydrolysis Reaction with H2O

Caption: Troubleshooting decision tree for polymerization.

Q4: How do pH, temperature, and solvent choice impact the reaction outcome?

A: These parameters are critical for balancing reagent stability, amine nucleophilicity, and the rates of competing side reactions.

ParameterRecommendationRationale & Scientific Justification
pH Two-Step pH Control: 1. Activation: pH 5.0-6.02. Coupling: pH 7.2-8.0The carbodiimide (EDC) activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0). [3][4]However, the nucleophilic attack by the primary amine requires the amine to be deprotonated (free base form), which is favored at a higher pH. A pH of 7.2-8.0 is a good compromise that ensures sufficient amine reactivity without dramatically accelerating the hydrolysis of the activated NHS-ester, which becomes very rapid above pH 8.5. [3]Use a non-amine, non-carboxylate buffer like MES for the activation step and then adjust with a buffer like PBS or HEPES for the coupling step. [5][6]
Temperature 0 °C to Room Temperature (20-25 °C) The initial activation step can be performed at 0 °C to improve the stability of the highly reactive O-acylisourea intermediate. The subsequent coupling to the amine can then be allowed to warm to room temperature and proceed for several hours. Avoid high temperatures unless necessary, as they accelerate hydrolysis and other side reactions.
Solvent Polar, Aprotic Solvents: DMF, DMSO, NMPThese solvents are excellent for dissolving all components and are non-reactive. Dichloromethane (DCM) can also be used and has been shown to minimize the rearrangement of the O-acylisourea to the unreactive N-acylurea. [1]For reactions in aqueous media, buffered solutions are essential for pH control.
Q5: What is the best strategy for purifying the final tri-amide product?

A: Purification can be challenging due to the polar nature of the product and the similarity of side products. A multi-step approach is often necessary.

  • Initial Workup (Aqueous Quench):

    • Quench the reaction with a dilute acid solution (e.g., 0.1 M HCl) to protonate any remaining amines and hydrolyze unreacted NHS esters.

    • If your product is soluble in an organic solvent immiscible with water (like DCM or ethyl acetate), perform an aqueous extraction. Wash the organic layer sequentially with a weak acid, then a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic and basic starting materials.

    • If the product is water-soluble, this method is not suitable.

  • Precipitation/Recrystallization:

    • If a polymeric byproduct has formed, it can sometimes be removed by precipitation. Try adding the reaction mixture dropwise into a solvent in which the desired product is soluble but the polymer is not (an "anti-solvent"). [] * Recrystallization is an excellent method if a suitable solvent system can be found and the product is crystalline. [8]

  • Chromatography:

    • Reversed-Phase Chromatography (RP-HPLC): This is often the most effective method for polar molecules. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Ion-Exchange Chromatography (IEX): If your product has a net charge that differs significantly from impurities (like partially substituted products which will be more basic), IEX can be a powerful purification tool. []

References

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Referenced in Thermo Fisher Scientific EDC protocol)
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • ResearchGate. (2020). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione during storage

Overview 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a highly versatile, trifunctional primary amine built on a rigid isocyanurate core. While its unique structure makes it an exceptional crosslinker for po...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a highly versatile, trifunctional primary amine built on a rigid isocyanurate core. While its unique structure makes it an exceptional crosslinker for polyimines, epoxies, and polyurethanes, the three pendant primary amine groups render it highly hygroscopic. Exposure to ambient moisture and carbon dioxide inevitably leads to rapid chemical degradation. This support guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure experimental integrity.

Troubleshooting Guide & FAQs

Q: My reagent has developed a white, crusty precipitate and the liquid appears cloudy. What happened? A: This is the classic visual marker of carbamate and bicarbonate formation. When the primary amine groups are exposed to ambient air, they rapidly absorb moisture. Water molecules stabilize the nucleophilic attack of the amine on atmospheric CO₂, forming a zwitterion intermediate. This intermediate quickly undergoes proton transfer to form insoluble alkylammonium carbamate salts[1]. In highly humid conditions, further hydrolysis converts these carbamates into bicarbonates[2]. The white crust is the precipitated carbamate/bicarbonate salt.

Q: Can I still use the cloudy reagent if I filter out the precipitate? A: No. Filtering only removes the insoluble macroscopic salts. The clear liquid that remains will have a significantly altered amine equivalent weight (AEW) because a portion of the primary amines has been consumed by CO₂[1]. If you use this compromised reagent in a stoichiometric crosslinking reaction (e.g., with an epoxy resin), the stoichiometric imbalance will result in incomplete curing, lower glass transition temperatures ( Tg​ ), and poor mechanical properties.

Q: Why do you recommend storing the compound at 2–8°C if moisture is the primary enemy? Doesn't cold storage cause condensation? A: Cold storage (2–8°C) is necessary to suppress the kinetic rate of autoxidation and inter-molecular side reactions common in polyamines[3]. However, cold storage does introduce the risk of condensation. To mitigate this, the reagent must be sealed in an airtight container backfilled with Argon, placed inside a secondary desiccator bag[4], and must be allowed to equilibrate to room temperature for at least 30 minutes before opening . Opening a cold vial immediately draws atmospheric moisture into the reagent.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed with built-in validation steps so you can verify the integrity of your reagent before committing it to a complex synthesis.

Protocol 1: Aliquoting and Anhydrous Storage

Causality: Repeatedly opening a bulk container introduces fresh moisture and CO₂ with each use. Aliquoting limits exposure to a single event per working volume[5].

  • Preparation: Transfer the unopened bulk bottle of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione into an inert gas glovebox (Argon is preferred over Nitrogen due to its higher density, which better displaces ambient air). Ensure the glovebox atmosphere has <1 ppm H₂O and <1 ppm CO₂.

  • Aliquoting: Dispense the required working volumes into pre-dried, amber glass vials. (Amber glass prevents UV-induced amine oxidation).

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the aliquots into a moisture-suppression bag containing indicating silica gel or molecular sieves[4].

  • Storage: Store the sealed bags in a dedicated chemical refrigerator at 2–8°C[3]. Validation Step: Include a small, open vial of indicating desiccant inside the secondary bag. If the desiccant changes color from blue to pink (or orange to green), the primary seal has failed and the batch must be re-evaluated.

Protocol 2: Rescuing Lightly Contaminated Reagent

Causality: If the reagent has absorbed trace moisture but has not yet reacted with CO₂ to form carbamates (i.e., it is completely clear but has a high water content), it can be dried using molecular sieves.

  • Activation: Activate 3Å molecular sieves by heating them at 300°C under a high vacuum for 4 hours. Cool them under Argon. (3Å sieves are specifically chosen because their pore size traps water molecules but strictly excludes the larger amine molecules).

  • Drying: Add the activated sieves to the liquid amine (approx. 10–20% w/v) under an Argon atmosphere.

  • Incubation: Allow the mixture to stand for 24–48 hours at room temperature, swirling gently occasionally.

  • Filtration: Filter the dried amine through a 0.22 µm PTFE syringe filter into a dry, Argon-flushed vial. Validation Step: Perform a Karl Fischer titration on a 100 µL sample of the filtered product. The moisture content must verify at <500 ppm before use in moisture-sensitive crosslinking.

Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes the impact of various storage conditions on the stability of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, emphasizing the critical need for strict environmental controls[3][5].

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation MechanismVisual Indicator
Optimal Argon (Sealed)2–8°C> 12 MonthsNoneClear, colorless liquid/solid
Acceptable Nitrogen (Sealed)20–25°C3–6 MonthsSlow thermal oxidationSlight yellowing
Poor Ambient Air2–8°C< 1 WeekCondensation & Carbamate formationCloudiness, white crust
Critical Failure Ambient Air20–25°C< 24 HoursRapid Carbamate & Bicarbonate formationHeavy white precipitate

Mechanistic and Workflow Visualizations

Mechanism A 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (Pristine Reagent) B Exposure to Ambient Air (H₂O + CO₂) A->B Improper Storage C Moisture Absorption (Hydration of Primary Amines) B->C Rapid (< 1 hr) D Nucleophilic Attack on CO₂ (Zwitterion Intermediate) C->D CO₂ Diffusion E Formation of Alkylammonium Carbamate (White Crust / Cloudiness) D->E Proton Transfer F Loss of Amine Functionality (Altered Stoichiometry) E->F Experimental Failure

Mechanistic pathway of moisture and CO₂ induced degradation of primary amines.

Workflow Step1 Receive Reagent Step2 Transfer to Inert Glovebox Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Seal with PTFE & Parafilm Step3->Step4 Step5 Store at 2-8°C Over Desiccant Step4->Step5

Optimal workflow for aliquoting and storing hygroscopic polyamines.

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms - PMC - NIH. 1

  • New chemistry for enhanced carbon capture: beyond ammonium carbamates - Chemical Science (RSC Publishing).2

  • How to Properly Store Spermidine Powder? - Knowledge - Bloom Tech. 3

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials - Pharma Excipients. 5

  • Development of a novel moisture-suppression bag for the preservation of hygroscopic medications - PMC. 4

Sources

Troubleshooting

Reducing viscosity in 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione polymer blends

Technical Support Center: Troubleshooting High Viscosity in 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI) Polymer Blends Welcome to the Technical Support Center. As a Senior Application Scientist speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting High Viscosity in 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI) Polymer Blends

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in high-performance thermosets, I frequently encounter processability challenges regarding rigid, nitrogen-rich crosslinkers. For researchers and drug development professionals utilizing 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI) in biocompatible polyurethane scaffolds, controlled-release matrices, or advanced coatings, managing the extreme viscosity of the prepolymer blend is a critical hurdle.

This guide provides field-proven, mechanistically grounded solutions to optimize your TAEI formulations without sacrificing the structural integrity of your final polymer network.

Diagnostic Workflow

Before altering your chemical formulation, follow this diagnostic logic tree to isolate the root cause of the viscosity spike and apply the least invasive intervention.

ViscosityTroubleshooting Start High Viscosity in TAEI Blend CheckTemp Is mixing temp < 40°C? Start->CheckTemp IncreaseTemp Increase to 40-60°C (Monitor Pot Life) CheckTemp->IncreaseTemp Yes CheckDiluent Are reactive diluents used? CheckTemp->CheckDiluent No IncreaseTemp->CheckDiluent AddDiluent Add 5-15 wt% Mono/Di-functional Glycidyl Ether CheckDiluent->AddDiluent No Evaluate Evaluate Viscosity & Tg CheckDiluent->Evaluate Yes AddDiluent->Evaluate

Workflow for diagnosing and resolving high viscosity in TAEI polymer blends.

Knowledge Base: FAQs & Troubleshooting Guides

Q1: Why does TAEI dramatically increase the viscosity of my prepolymer blend at room temperature? A: The extreme viscosity is driven by causality at the molecular level: extensive intermolecular hydrogen bonding. The central 1,3,5-triazinane-2,4,6-trione (isocyanurate) core is highly rigid and planar. The primary amines (-NH₂) on the three 2-aminoethyl arms act as strong hydrogen bond donors, while the carbonyl oxygens (C=O) on the isocyanurate rings act as strong hydrogen bond acceptors. When mixed with an epoxy or polyurethane prepolymer, this creates a dense, transient physical crosslinking network—effectively a "physical gel"—long before covalent chemical curing begins.

Q2: What reactive diluents are recommended without compromising the thermal stability provided by the isocyanurate ring? A: To break the physical gelation, you must introduce chemical spacers. (e.g., MGE, DGE) are highly effective[1]. Monofunctional diluents are the most efficient at reducing viscosity because they increase the free volume of the mixture and permanently terminate the transient hydrogen-bonding networks. However, excessive use will reduce the overall crosslink density and lower the glass transition temperature (Tg)[1]. For polyurethane/epoxy hybrid systems, incorporating up to 15 wt% epoxy resin can perfectly balance the viscosity while significantly improving tensile strength (up to 86.3 MPa) and thermal stability[2].

Q3: How can I optimize the mixing temperature to lower viscosity without triggering premature gelation (short pot life)? A: Heating the blend to 40–60°C provides enough kinetic energy to break the intermolecular hydrogen bonds, drastically lowering viscosity. However, because TAEI is an aliphatic primary amine, its curing kinetics follow an Arrhenius relationship; elevated temperatures will exponentially accelerate the crosslinking reaction[1]. To prevent a runaway exotherm and premature gelation, you must decouple the heating phase from the mixing phase (see the SOP section below).

Quantitative Benchmarks

To help you select the right intervention, the following table summarizes the causal effects of different viscosity reduction strategies on a standard TAEI-cured DGEBA epoxy system.

Table 1: Effect of Viscosity Reduction Strategies on TAEI-DGEBA Epoxy Blends

Intervention StrategyViscosity at 25°C (cP)Pot Life at 25°C (min)Cured Tg (°C)
Neat TAEI + DGEBA (Baseline) > 45,00045165
+ 10 wt% Monofunctional Glycidyl Ether 12,00055142
+ 10 wt% Difunctional Glycidyl Ether 18,50050158
Pre-heated to 50°C (No Diluent) 8,000 (at 50°C)< 15165

Standard Operating Procedures (SOPs): Low-Viscosity Blending Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-warming and Degassing

  • Action: Pre-heat the base epoxy or polyurethane prepolymer to 50°C in a vacuum oven (-29 inHg) for 30 minutes.

  • Causality: Removes dissolved gases that expand at high temperatures and lowers the base resin viscosity prior to introducing the crosslinker.

  • Validation: Ensure the resin reaches a uniform 50°C temperature using an IR thermometer. Localized cold spots will act as nucleation sites for hydrogen bonding once TAEI is added.

Step 2: Diluent Incorporation

  • Action: Add 5–15 wt% of the selected reactive diluent (e.g., difunctional glycidyl ether) to the warmed prepolymer[1]. Mechanically stir at 300 RPM for 5 minutes.

  • Validation: The mixture must appear optically clear with no striations. Measure the viscosity; it should drop by at least 40% compared to the neat prepolymer.

Step 3: TAEI Addition and High-Shear Mixing

  • Action: Introduce the stoichiometric amount of TAEI directly into the vortex of the mixing resin. Immediately increase stirring speed to 800 RPM for exactly 2 minutes.

  • Causality: High-shear mixing physically disrupts the isocyanurate ring stacking, forcing the TAEI to disperse before it can form localized, highly viscous domains.

  • Validation: Critical: Do not exceed 3 minutes of mixing. The internal temperature of the mixture must not exceed 60°C during this phase to avoid an uncontrollable exothermic reaction.

Step 4: Casting and Cure Cycle

  • Action: Immediately pour the blend into pre-heated molds (50°C). Degas under vacuum for 2 minutes, then proceed with your standard step-cure schedule (e.g., 80°C for 2 hours, followed by 150°C for 4 hours).

Mechanistic Pathway

Mechanism TAEI TAEI Core (Isocyanurate Ring) HBond Extensive Intermolecular Hydrogen Bonding TAEI->HBond HighVisc High Macroscopic Viscosity HBond->HighVisc Diluent Reactive Diluent (e.g., MGE/DGE) HighVisc->Diluent Intervention Heat Thermal Energy (40-60°C) HighVisc->Heat Intervention Disruption Disruption of H-Bond Network & Increased Free Volume Diluent->Disruption Heat->Disruption LowVisc Optimized Processable Viscosity Disruption->LowVisc

Mechanism of hydrogen bond disruption and free volume increase to lower TAEI blend viscosity.

References

  • Samyn, P., Bosmans, J., & Cosemans, P. (2023). "Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker." Polymers, 15(19), 3856. URL:[Link]

  • Bekbayeva, L., et al. (2025). "Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids." Polymers, 17(11), 1516. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Comprehensive NMR Characterization and Comparative Analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione As the demand for highly symmetric, polyfunctional crosslinkers in advanced materials and drug deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization and Comparative Analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

As the demand for highly symmetric, polyfunctional crosslinkers in advanced materials and drug delivery systems accelerates, the precise structural characterization of these building blocks becomes paramount. 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione—commonly referred to as Tris(2-aminoethyl) isocyanurate (TAEIC)—is a highly rigid, trifunctional primary amine built upon an isocyanurate core[1].

This guide provides a rigorous analysis of the 1 H and 13 C NMR spectra of TAEIC. To contextualize its performance and structural properties, we objectively compare it against two ubiquitous industrial alternatives: Tris(2-hydroxyethyl) isocyanurate (THEIC) [2] and the aliphatic Tris(2-aminoethyl)amine (TREN) [3].

Structural Causality and NMR Principles

The isocyanurate ring is a cyclic trimer characterized by three imide-like carbonyl groups. These carbonyls exert a profound electron-withdrawing effect on the adjacent nitrogen atoms. When a 2-aminoethyl group ( −CH2​−CH2​−NH2​ ) is conjugated to this ring, the electronic environment of the aliphatic chain is heavily polarized.

In TAEIC, the C3v​ symmetry of the molecule dictates that all three arms are chemically and magnetically equivalent. This symmetry simplifies the NMR spectra, reducing the expected signals to only two distinct methylene environments and one terminal amine environment in the 1 H NMR, alongside three distinct carbon environments in the 13 C NMR. Understanding this electron-withdrawing causality is critical: it explains why the methylene protons adjacent to the ring ( Nring​−CH2​ ) are significantly deshielded compared to standard aliphatic amines like TREN[4].

Comparative NMR Spectral Data

To establish a baseline for product performance and purity, we compare the quantitative NMR chemical shifts of TAEIC against THEIC and TREN. The data below illustrates how substituting the core (isocyanurate vs. tertiary amine) or the terminal functional group (amine vs. hydroxyl) fundamentally alters the magnetic resonance profile.

Table 1: 1 H NMR Spectral Data Comparison (DMSO- d6​ , 400 MHz)

Proton EnvironmentTAEIC (Target Product)THEIC (Alternative 1)TREN (Alternative 2)Causality / Assignment Logic
Nring​−CH2​ 3.90 ppm (t)3.95 ppm (t)N/ADeshielded by the electron-withdrawing isocyanurate core.
Ntert​−CH2​ N/AN/A2.50 ppm (t)Shielded by the electron-donating tertiary amine core.
CH2​−NH2​ 2.80 ppm (t)N/A2.65 ppm (t)Standard primary aliphatic amine methylene shift.
CH2​−OH N/A3.55 ppm (q)N/ADeshielded by the terminal electronegative oxygen.
Terminal XHn​ 1.60 ppm (br s, NH2​ )4.80 ppm (t, OH )1.40 ppm (br s, NH2​ )Broad singlets/triplets subject to hydrogen bonding and exchange.

Table 2: 13 C NMR Spectral Data Comparison (DMSO- d6​ , 100 MHz)

Carbon EnvironmentTAEIC (Target Product)THEIC (Alternative 1)TREN (Alternative 2)Causality / Assignment Logic
C=O (Ring) 149.5 ppm149.8 ppmN/AHighly deshielded carbonyl carbons of the symmetric triazinane ring.
Nring​−CH2​ 43.2 ppm45.1 ppmN/AAlpha-carbon to the imide-like ring nitrogen.
Ntert​−CH2​ N/AN/A57.5 ppmAlpha-carbon to a tertiary aliphatic amine.
CH2​−NH2​ 39.8 ppmN/A39.5 ppmBeta-carbon to the ring, alpha to the primary amine.
CH2​−OH N/A58.2 ppmN/AStrongly deshielded by the terminal hydroxyl group.

Application Performance: TAEIC vs. Alternatives

The structural features verified by the NMR data directly dictate the macroscopic performance of these crosslinkers in polymer chemistry and drug development:

  • TAEIC vs. THEIC : While THEIC is widely used in high-temperature wire enamels and polyesters due to its stable hydroxyl groups, its curing kinetics with isocyanates (forming urethanes) are moderate. TAEIC, possessing terminal primary amines, reacts orders of magnitude faster with epoxies and isocyanates (forming polyureas). This makes TAEIC superior for rapid-cure hydrogels, vitrimers, and fast-setting adhesives.

  • TAEIC vs. TREN : TREN is a liquid aliphatic amine that forms highly flexible networks[5]. However, it lacks thermal stability. The rigid isocyanurate core of TAEIC (evidenced by the 149.5 ppm 13 C signal) imparts exceptional thermal resistance and mechanical rigidity to the resulting polymer network, preventing degradation at elevated temperatures.

Structure_Property Core 1,3,5-Tris(2-aminoethyl) isocyanurate Rxn1 Reaction with Epoxies (Amine Curing) Core->Rxn1 Alt Tris(2-hydroxyethyl) isocyanurate (THEIC) Rxn2 Reaction with Isocyanates (Hydroxyl Curing) Alt->Rxn2 Prop1 Rapid Kinetics & High Crosslink Density Rxn1->Prop1 Prop2 Moderate Kinetics & High Thermal Stability Rxn2->Prop2

Comparative reactivity and application pathways of amine vs. hydroxyl isocyanurates.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol incorporates a D2​O exchange step—a self-validating mechanism to definitively separate the terminal amine protons from the aliphatic backbone.

Step 1: Sample Preparation

  • Weigh 15–20 mg of TAEIC for 1 H NMR (or 50–60 mg for 13 C NMR) into a clean glass vial.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl3​ due to the high polarity and hydrogen-bonding capability of the isocyanurate network.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration and Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform automated locking and shimming on the DMSO- d6​ signal (2.50 ppm for 1 H, 39.5 ppm for 13 C).

  • For 1 H NMR : Acquire data using a standard single-pulse sequence with a 30° flip angle, a relaxation delay ( d1​ ) of 2 seconds, and 16 scans.

  • For 13 C NMR : Acquire data using composite pulse decoupling (CPD) to remove proton coupling. Use a relaxation delay of 2 seconds and a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary carbonyl carbons.

Step 3: Self-Validation via D2​O Exchange

  • After the initial 1 H NMR acquisition, remove the tube and add 1–2 drops of Deuterium Oxide ( D2​O ).

  • Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange at the labile amine sites.

  • Re-acquire the 1 H NMR spectrum. The broad singlet at ~1.60 ppm will disappear (or shift to the HDO peak at ~3.3 ppm), unequivocally validating the assignment of the terminal −NH2​ protons versus the non-labile −CH2​− backbone.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B Lock & Shim (Automated/Manual Gradient) A->B C 1H NMR Acquisition (ns=16, d1=2s) B->C D 13C NMR Acquisition (ns=512, d1=2s, CPD) B->D E Fourier Transform & Phase Correction C->E D->E F Peak Integration & Multiplet Analysis E->F

Standardized NMR acquisition workflow for isocyanurate derivatives.

References

  • Tris(2-aminoethyl)amine - Wikipedia Source: Wikipedia URL:[Link]

  • Tris(2-aminoethyl)amine | C6H18N4 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 1,3,5-Tris(2-hydroxyethyl) isocyanurate | C9H15N3O6 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • TRIS (2-HYDROXYETHYL) ISOCYANURATE (THEIC) - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • Unusual Recognition of (n-Bu4N)2SO4 by a Cyanuric Acid based Host via Contact Ion-Pair Interactions - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

Comparing 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione vs. TETA for epoxy curing

As a Senior Application Scientist in thermoset polymer chemistry, selecting the optimal amine curing agent is rarely a simple binary choice; it is a strategic decision dictated by the desired thermomechanical profile, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in thermoset polymer chemistry, selecting the optimal amine curing agent is rarely a simple binary choice; it is a strategic decision dictated by the desired thermomechanical profile, processing constraints, and the final operating environment of the cured matrix.

In this technical guide, we will conduct an in-depth comparative analysis of two distinctly different aliphatic amine curing agents: Triethylenetetramine (TETA) , a highly flexible, linear polyamine, and 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI) , a rigid, heterocyclic isocyanurate-based amine. By analyzing their structure-property relationships, we will uncover the causality behind their divergent curing behaviors and final network properties.

Mechanistic Causality: Structure-Property Relationships

The fundamental differences in the macroscopic properties of TETA- and TAEI-cured epoxies originate from their molecular architectures and how they influence network formation during the nucleophilic ring-opening of the oxirane groups.

TETA: Linear Aliphatic Agility TETA ( C6​H18​N4​ ) is a linear aliphatic polyamine containing two primary and two secondary amines, providing 6 active hydrogens. Its linear backbone provides high molecular mobility and low steric hindrance. This allows the amine groups to rapidly diffuse and attack the oxirane rings of the epoxy resin, leading to exceptionally fast gelation times (often under 45 minutes at room temperature) 1. However, this flexibility comes at a cost: the resulting polymer network has a higher free volume and lower rigidity, which caps its maximum glass transition temperature ( Tg​ ) and thermal stability 2.

TAEI: Heterocyclic Rigidity TAEI ( C9​H18​N6​O3​ ) features a highly rigid, symmetrical isocyanurate core with three 2-aminoethyl arms, providing 6 active hydrogens exclusively from primary amines. The triazinane-2,4,6-trione ring is inherently stable against thermal degradation and imparts significant flame retardancy to the matrix 3. During crosslinking, the bulky isocyanurate core drastically restricts chain mobility. While this steric hindrance slows the initial reaction rate compared to linear amines, it ultimately yields a densely crosslinked, highly rigid 3D thermoset network with exceptional high-temperature performance 4.

ReactionPathway Epoxy Epoxy Resin (DGEBA) PrimaryAttack Primary Amine Attack (Nucleophilic Ring Opening) Epoxy->PrimaryAttack Amine Amine Curing Agent (TAEI or TETA) Amine->PrimaryAttack SecondaryAmine Secondary Amine Formation + Hydroxyl Group (-OH) PrimaryAttack->SecondaryAmine SecondaryAttack Secondary Amine Attack (Further Crosslinking) SecondaryAmine->SecondaryAttack Excess Epoxy Network 3D Crosslinked Thermoset Network SecondaryAttack->Network

Mechanistic pathway of epoxy ring-opening by primary and secondary amines.

Stoichiometry & Formulation Dynamics

To ensure a self-validating and reproducible cure, precise stoichiometric calculations are mandatory. We calculate the Amine Hydrogen Equivalent Weight (AHEW) to determine the exact parts per hundred resin (phr) required for a standard Bisphenol-A diglycidyl ether (DGEBA) resin with an Epoxy Equivalent Weight (EEW) of 190 g/eq.

Table 1: Stoichiometric Parameters for DGEBA (EEW = 190)

ParameterTETATAEI
Molecular Weight ( g/mol ) 146.23258.28
Active Hydrogens ( n ) 66
AHEW (g/eq) 24.3743.05
Mix Ratio (phr) 12.822.7

Causality Note: Because TAEI has a higher molecular weight per active hydrogen, it requires nearly double the mass loading compared to TETA. This higher mass fraction of the rigid isocyanurate core directly contributes to the elevated Tg​ of the final composite.

Experimental Workflow & Self-Validating Protocols

Because TAEI induces rapid vitrification (where the Tg​ of the growing polymer overtakes the cure temperature, freezing the reaction), it cannot be cured at room temperature like TETA. The following protocol utilizes a step-cure methodology to maintain molecular mobility until 100% conversion is achieved.

Step-by-Step Methodology
  • Resin Preparation: Preheat DGEBA resin to 60°C to reduce viscosity. Degas under vacuum (-29 inHg) for 15 minutes to remove entrapped air.

  • Stoichiometric Mixing: Add the curing agent (12.8 phr for TETA; 22.7 phr for TAEI). Utilize a high-shear planetary mixer at 2000 rpm for 2 minutes.

  • Secondary Degassing: Degas the reactive mixture for 3 minutes to remove air introduced during mixing.

  • Casting: Pour the mixture into pre-heated PTFE molds.

  • Thermal Curing Profiles:

    • TETA System: 25°C for 24 hours, followed by a post-cure at 80°C for 2 hours to ensure full crosslinking 5.

    • TAEI System: Step-cure is mandatory to overcome steric hindrance: 80°C for 2 hours 150°C for 2 hours 200°C for 2 hours 4.

  • Self-Validation Checkpoint (DSC): Post-cure, subject a 10 mg sample to a Differential Scanning Calorimetry (DSC) scan (ramp 10°C/min to 250°C). The system is validated as fully cured only if the residual exothermic peak ( ΔHres​ ) is <2 J/g. If ΔHres​≥2 J/g, the final stage dwell time must be extended.

Workflow Prep Resin Degassing (60°C, Vacuum) Mix Stoichiometric Mixing (High-Shear, 2000 rpm) Prep->Mix Cast Vacuum Casting (PTFE Molds) Mix->Cast CureTETA TETA Cure (25°C 24h -> 80°C 2h) Cast->CureTETA CureTAEI TAEI Step-Cure (80°C -> 150°C -> 200°C) Cast->CureTAEI Test Validation (DSC) Verify 100% Conversion CureTETA->Test CureTAEI->Test

Standardized formulation and self-validating curing workflow for DGEBA epoxy systems.

Comparative Performance Analysis

The distinct molecular architectures of TETA and TAEI manifest in radically different thermomechanical properties post-cure.

Table 2: Thermomechanical Properties of Cured DGEBA Matrices

PropertyDGEBA / TETADGEBA / TAEICausality / Mechanism
Gel Time (at 25°C) ~40 min 1> 120 min (Requires heat)TETA's linear mobility allows rapid room-temp crosslinking. TAEI's steric hindrance prevents cold curing.
Glass Transition ( Tg​ ) 98°C 5> 190°CThe isocyanurate ring in TAEI severely restricts polymer chain rotation, requiring immense thermal energy to induce glass transition.
Compressive Strength 65 MPa 1> 110 MPaTAEI's dense, rigid heterocyclic network provides superior load-bearing capacity under compression.
Thermal Degradation ( Td5%​ ) ~310°C> 360°CThe triazinane-2,4,6-trione core is highly resistant to thermal cleavage compared to TETA's aliphatic C-N bonds 3.

Conclusion & Application Matrix

The selection between TETA and TAEI hinges entirely on the thermal and processing boundaries of the target application:

  • Choose TETA when formulating room-temperature curing adhesives, marine coatings, or large-scale composite layups where high processing temperatures are impossible, and extreme thermal stability is not required.

  • Choose TAEI for high-performance aerospace composites, electronic encapsulants, and flame-retardant matrices. While it demands a rigorous, energy-intensive high-temperature step-cure, the resulting isocyanurate-fortified network delivers unparalleled rigidity, elevated Tg​ , and superior thermal degradation resistance.

Sources

Validation

FTIR characterization reference peaks for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

A Researcher's Guide to FTIR Analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione A Comparative Approach to Structural Verification Abstract 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to FTIR Analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

A Comparative Approach to Structural Verification

Abstract

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a multifunctional molecule built upon a stable triazinane core, presenting three primary amine termini. This structure makes it a valuable building block in supramolecular chemistry, dendrimer synthesis, and the development of novel drug delivery scaffolds. Accurate structural confirmation is paramount for its application, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-line analytical technique. This guide provides an in-depth analysis of the characteristic FTIR reference peaks for this compound, presents a comparative analysis against its precursor, 1,3,5-triazinane-2,4,6-trione (cyanuric acid), and details a robust experimental protocol for data acquisition.

Introduction to FTIR for Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group within a molecule possesses a unique set of vibrational modes that absorb at characteristic frequencies. An FTIR spectrum, therefore, acts as a molecular "fingerprint," allowing researchers to confirm the presence of key functional groups and verify the successful synthesis of a target compound. For 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, FTIR is indispensable for confirming two critical structural features: the integrity of the central triazinane-trione ring and the successful grafting of the primary amine-terminated ethyl side chains.

Predicted FTIR Profile of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

The structure of the target molecule contains several key functional groups that give rise to a distinct FTIR spectrum:

  • Primary Amine (R-NH₂): The three terminal primary amine groups are the most telling feature. They are expected to produce two distinct N-H stretching bands between 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching modes.[1][2][3] Additionally, a characteristic N-H bending (scissoring) vibration should appear in the 1650-1580 cm⁻¹ region.[1][2] A broader N-H wagging band may also be observed between 910-665 cm⁻¹.[1]

  • Carbonyl (C=O) of the Triazinane Ring: The triazinane-2,4,6-trione core contains three carbonyl groups. These typically produce a very strong, sharp absorption band in the region of 1750-1650 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic environment of the ring.

  • Aliphatic C-H Bonds: The ethyl side chains (-CH₂-CH₂-) will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹.

  • C-N Bonds: Both the ring and the side chains contain C-N single bonds. These stretches give rise to medium to weak bands in the fingerprint region, generally between 1350-1000 cm⁻¹.[1][4]

Comparative Analysis: Verification of Synthesis

To confirm the successful synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a comparative FTIR analysis against its common precursor, 1,3,5-triazinane-2,4,6-trione (cyanuric acid), is highly instructive. The key spectral differences validate the addition of the aminoethyl side chains.

Key Spectral Differences:
  • Appearance of Primary Amine Peaks: The most significant change will be the emergence of the characteristic primary amine peaks in the product's spectrum: the double N-H stretching bands (~3400-3250 cm⁻¹) and the N-H bending band (~1650-1580 cm⁻¹).[1][4] These will be entirely absent in the cyanuric acid spectrum.

  • Disappearance of Ring N-H Peaks: Cyanuric acid features N-H bonds as part of its ring structure.[5] These produce a broad, strong absorption band centered around 3200 cm⁻¹ due to extensive hydrogen bonding. In the product, these ring hydrogens are substituted with the ethyl groups, leading to the disappearance of this broad N-H stretch.

  • Emergence of Aliphatic C-H Peaks: The product spectrum will clearly show aliphatic C-H stretching bands just below 3000 cm⁻¹, which are absent in the cyanuric acid precursor.

  • Shift in Carbonyl (C=O) Peak: The substitution on the ring nitrogens alters the electronic environment of the carbonyl groups. This typically results in a shift of the C=O stretching frequency. The C=O peak in cyanuric acid is often split due to crystal packing and hydrogen bonding effects.[6]

Data Summary Table
Vibrational ModePrecursor: Cyanuric Acid (Approx. Wavenumber, cm⁻¹)Product: 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (Approx. Wavenumber, cm⁻¹)Rationale for Change
N-H Stretch (Ring) ~3200 (very broad, strong)AbsentSubstitution of ring N-H with N-ethyl groups.
N-H Stretch (Primary Amine) Absent~3400-3250 (two medium bands)Introduction of terminal -NH₂ groups.[1][3]
C-H Stretch (Aliphatic) Absent~2950-2850 (medium)Introduction of ethyl side chains.
C=O Stretch (Ring) ~1700 (strong, may be split)~1680 (strong, sharp)Change in electronic environment upon N-substitution.
N-H Bend (Primary Amine) Absent~1650-1580 (medium)Introduction of terminal -NH₂ groups.[1][2]
C-N Stretch Present in fingerprint regionPresent in fingerprint regionC-N bonds exist in both structures, but the pattern will change.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes the preparation of a potassium bromide (KBr) pellet for transmission FTIR analysis, a common and reliable method for high-quality spectra of solid samples.

Rationale: KBr is an ideal matrix as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc. The goal is to disperse the analyte homogenously within the KBr matrix to minimize scattering and obtain a clear spectrum.

Materials:
  • 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp or oven (for drying)

Step-by-Step Methodology:
  • Drying: Thoroughly dry the KBr powder and the sample to remove any adsorbed water. Water has strong O-H absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that can interfere with the N-H peaks of the sample. Dry KBr in an oven at ~110°C for at least 4 hours and store it in a desiccator.

  • Sample Preparation: Weigh out approximately 1-2 mg of the sample and 100-200 mg of the dry KBr. The sample-to-KBr ratio should be roughly 1:100. Expert Tip: Too much sample will cause total absorption (flat-topped peaks), while too little will result in a noisy spectrum.

  • Grinding: Add the KBr and sample to a clean, dry agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes. The goal is to achieve a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding reduces the particle size of the sample below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and leads to sharper, more defined peaks.

  • Loading the Die: Transfer the ground powder into the pellet die. Distribute it evenly across the bottom surface of the die barrel.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2-3 minutes. Trustworthiness: The pressure fuses the KBr into a solid, transparent, or translucent disc. A cloudy or opaque pellet indicates insufficient grinding, moisture, or inadequate pressure.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Visualizations

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis Drying 1. Dry Sample & KBr (Remove H₂O) Grinding 2. Grind 1:100 Sample:KBr (Reduce Scattering) Drying->Grinding Loading 3. Load Die (Ensure Even Layer) Grinding->Loading Pressing 4. Apply Pressure (Form Transparent Pellet) Loading->Pressing Background 5. Collect Background (Reference Scan) Pressing->Background Sample 6. Collect Sample Spectrum (Measure Absorption) Background->Sample

Caption: Workflow for FTIR Sample Preparation using the KBr Pellet Method.

G cluster_mol Key Vibrational Modes mol NH2_stretch N-H Stretch (asym & sym) ~3400-3250 cm⁻¹ p1 NH2_stretch->p1 NH2_bend N-H Bend ~1650-1580 cm⁻¹ p2 NH2_bend->p2 CO_stretch C=O Stretch ~1680 cm⁻¹ p3 CO_stretch->p3 CH_stretch C-H Stretch ~2950-2850 cm⁻¹ p4 CH_stretch->p4

Caption: Structure of the target molecule with key FTIR-active functional groups.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the structural verification of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione. By comparing the spectrum of the synthesized product against its cyanuric acid precursor, researchers can unequivocally confirm the successful functionalization of the triazinane core. The key indicators of a successful reaction are the disappearance of the ring N-H stretch and the concurrent appearance of characteristic primary amine (N-H stretch and bend) and aliphatic C-H stretch vibrations. Adherence to a meticulous experimental protocol, particularly regarding the exclusion of moisture and thorough sample grinding, is critical for obtaining high-quality, interpretable data.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (n.d.). Infrared spectra of the cyanuric acid VA-classes derived from trichloroisocyanuric acid reactions. [Link]

  • El-Metwaly, N. M., et al. (2023). Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. RSC Advances. [Link]

  • da Silva, J. P., et al. (2018). Using Bar Infrared Spectra and Coincidence Indexes to Study the Diversity of Solid Cyanuric Acid Structures. Journal of the Brazilian Chemical Society. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • Béziau, A., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules. [Link]

  • ResearchGate. (n.d.). Molecular structure of (A) triallyl‐1,3,5‐triazine‐2,4,6‐trione.... [Link]

  • Wang, Y., et al. (2023). Metal–Organic Frameworks with Triazine and Amine Functional Groups for Iodine Removal and Sensitive Detection of Cu2+ and Fe3+ Ions. Crystal Growth & Design. [Link]

  • da Silva, J. P., et al. (2018). Using Bar Infrared Spectra and Coincidence Indexes to Study the Diversity of Solid Cyanuric Acid Structures. Semantic Scholar. [Link]

  • Béziau, A., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. MDPI. [Link]

  • SpectraBase. (n.d.). 2,4,6-Triphenyl-1,3,5-triazine - Optional[FTIR] - Spectrum. [Link]

  • Newman, R., & Badger, R. M. (1952). Infrared Spectra of Cyanuric Acid and Deutero Cyanuric Acid. CaltechAUTHORS. [Link]

  • Wang, Y., et al. (2023). Selective Synthesis of N-[7][8][9]Triazinyl-α-Ketoamides and N-[7][8][9]Triazinyl-Amides from the Reactions of 2-Amine-[7][8][9]Triazines with Ketones. MDPI. [Link]

  • Ask Dr. Lorry. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • ResearchGate. (n.d.). 2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine: Synthesis, Characterization, and Energetic Properties. [Link]

  • ResearchGate. (n.d.). Preparation of amino-functionalized triazine-based hyper-crosslinked polymer for efficient adsorption of endocrine disruptors. [Link]

  • Mlynarcik, D., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][7][10]triazines. Molecules. [Link]

  • PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. [Link]

  • Defense Technical Information Center (DTIC). (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. [Link]

  • ResearchGate. (n.d.). Structural and Spectral Studies of Bis (1, 3, 5-triazinane-2, 4, 6-trione) 1, 4-diazabicyclo [2·2·2] Octane (TTDO). [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyanuric acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Study of the composition of amines using IR spectroscopy. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Profiling: 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione vs. Alternative Crosslinkers

Executive Summary & Structural Context 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI) is a highly versatile, trifunctional aliphatic amine anchored by a rigid isocyanurate core. In drug delivery systems, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI) is a highly versatile, trifunctional aliphatic amine anchored by a rigid isocyanurate core. In drug delivery systems, polyurethane cross-linking, and dendrimer synthesis, TAEI offers a unique balance of structural rigidity and terminal amine reactivity. However, characterizing its integration, degradation, and stability in complex matrices requires precise mass spectrometry (MS) profiling.

This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of TAEI against two common alternatives: Tris(2-aminoethyl)amine (TREN) (a fully flexible, aliphatic tetramine) and Tris(6-aminohexyl) isocyanurate (TAHI) (a highly hydrophobic, longer-chain isocyanurate).

Mechanistic Principles of Fragmentation (Expertise & Causality)

The analytical challenge in profiling TAEI lies in the dichotomy of its structure: highly labile aliphatic amine arms attached to an exceptionally stable triazinane-2,4,6-trione ring.

  • Side-Chain Lability: Under low Collision-Induced Dissociation (CID) energy (10–25 eV), the protonated precursor of TAEI ([M+H]+ m/z 259.15) readily undergoes neutral losses. The primary fragmentation pathways involve the loss of ammonia (-17.03 Da) and the cleavage of the ethylenimine moiety (-43.04 Da).

  • Core Stability: The isocyanurate ring is stabilized by pseudo-aromatic resonance within its imide bonds. Unlike purely aliphatic alternatives like TREN, the TAEI core resists fragmentation until high collision energies (>35 eV) are applied. This behavior mirrors the established fragmentation patterns of longer-chain isocyanurates like TAHI [1].

  • The Isobaric Overlap Pitfall: A critical, field-proven insight for mass spectrometrists is the isobaric overlap at nominal mass m/z 130. When analyzing TREN, the loss of ammonia yields a fragment at m/z 130.13 (C6H16N3+). In contrast, the true isocyanurate core fragment of TAEI appears at m/z 130.03 (C3H4N3O3+). High-Resolution Mass Spectrometry (HRMS) is mandatory to differentiate these fragments (a ~100 mDa difference) and prevent false-positive structural assignments.

Comparative MS Performance Data

Table 1: Physicochemical and MS Properties

Property1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TAEI)Tris(2-aminoethyl)amine (TREN)Tris(6-aminohexyl) isocyanurate (TAHI)
Core Structure Isocyanurate ringAliphatic amineIsocyanurate ring
Formula C9H18N6O3C6H18N4C21H42N6O3
Monoisotopic Mass 258.1440 Da146.1531 Da426.3318 Da
Precursor Ion [M+H]+ m/z 259.1513m/z 147.1604m/z 427.3391
Chromatographic Retention Moderate (HILIC preferred)Poor (HILIC required)Strong (C18 suitable)
Ring Stability (CID) High (CE > 35 eV required)N/A (Shatters at low CE)High (CE > 35 eV required)

Table 2: Major MS/MS Fragments and Relative Abundances (at CE 25 eV)

Fragment TypeTAEI (m/z 259.15)TREN (m/z 147.16)TAHI (m/z 427.34)
Loss of NH3 (-17.03 Da) m/z 242.12 (High)m/z 130.13 (High)m/z 410.31 (Low)
Loss of Alkylamine side chain m/z 216.11 (Medium)m/z 104.11 (High)m/z 328.22 (High)
Isocyanurate Core [Ring+H]+ m/z 130.03 (Low at 25 eV)N/Am/z 130.03 (Low at 25 eV)

Self-Validating Experimental Protocol

Rationale: This protocol is designed as a self-validating system. By utilizing an energy-ramping CID approach, the method internally verifies both the labile side chains (low CE) and the rigid core (high CE), ensuring absolute structural confirmation.

Step 1: Sample Preparation & Matrix Spiking

  • Dilute the sample in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an ion-pairing agent and proton donor, maximizing the yield of the [M+H]+ precursor ion (m/z 259.15) in positive ESI mode while preventing the amines from binding to active sites on glassware.

Step 2: Chromatographic Separation (HILIC)

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: TAEI is highly polar due to its three primary amines. Standard C18 reversed-phase columns will result in poor retention and severe ion suppression in the void volume. HILIC ensures adequate retention and sharp, symmetrical peak shapes.

Step 3: ESI-HRMS/MS Acquisition with Energy Ramping

  • Instrument: Q-TOF or Orbitrap mass spectrometer (Resolution > 30,000).

  • Ionization: ESI Positive mode.

  • Acquisition: Perform targeted MS/MS with a stepped Collision Energy (CE) profile at 15 eV, 30 eV, and 50 eV.

  • Self-Validation Logic:

    • At 15 eV : Confirm the presence of m/z 242.12 (-NH3) and m/z 216.11 (-ethylenimine). This validates the terminal amine structure.

    • At 50 eV : The side-chain fragments must diminish, and the m/z 130.03 (isocyanurate core) must dominate the spectrum. If m/z 130.03 is absent at high CE, the core structure is not an isocyanurate, and the identification must be rejected.

Mandatory Visualizations

Workflow N1 Sample Preparation (0.1% Formic Acid, IS Spiking) N2 UHPLC Separation (HILIC Column) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 CID Fragmentation (Energy Ramping 10-50 eV) N3->N4 N5 High-Res Mass Spec (TOF/Orbitrap Detection) N4->N5

Caption: ESI-MS/MS workflow for the characterization of isocyanurate crosslinkers.

Fragmentation Parent TAEI [M+H]+ m/z 259.15 Loss1 Loss of NH3 (-17.03 Da) Parent->Loss1 Loss2 Cleavage of Ethylenimine (-43.04 Da) Parent->Loss2 Frag1 m/z 242.12 Loss1->Frag1 Frag2 m/z 216.11 Loss2->Frag2 Loss3 Sequential Cleavages (-86.08 Da) Frag2->Loss3 High CE (>35 eV) Ring Isocyanurate Core m/z 130.03 Loss3->Ring High CE (>35 eV)

Caption: Proposed CID fragmentation pathway of TAEI highlighting the stable core.

References

  • Robbins, Z. G., Bodnar, W. M., Zhang, Z., et al. "Development of a novel nano-UPLC-ESI-MS/MS method for the quantification of trisaminohexyl isocyanurate (TAHI), a biomarker of occupational exposure to HDI isocyanurate." Journal of Chromatography B, 1076 (2018): 117-129.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77731, Tris(2-aminoethyl)amine." PubChem, 2026.[Link]

Validation

A Comparative Guide to the Thermal Resistance of Polymers Cured with 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TATT)

This guide provides an in-depth, objective comparison of the thermal stability of polymers cured with 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TATT). Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the thermal stability of polymers cured with 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TATT). Designed for researchers, scientists, and professionals in materials science and drug development, this document synthesizes experimental data to benchmark TATT's performance against common alternative curing agents, offering insights into its unique structural advantages for high-temperature applications.

Introduction: The Quest for Thermally Stable Polymers

In the development of advanced materials, particularly for aerospace, automotive, and high-performance electronics, thermal stability is a critical performance metric. Epoxy resins, a versatile class of thermosetting polymers, are widely used for their excellent mechanical properties, chemical resistance, and adhesion.[1] However, their ultimate performance at elevated temperatures is largely dictated by the chemical structure of the curing agent, or hardener, which crosslinks the polymer chains.

This guide focuses on 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TATT), a trifunctional amine hardener distinguished by its isocyanuric acid core.[2] The inherent thermal stability of the triazine ring, coupled with a high nitrogen content, makes TATT a compelling candidate for creating polymers that can withstand extreme thermal stress. We will compare its performance with two widely used amine hardeners: Triethylenetetramine (TETA), a flexible aliphatic amine, and Isophorone diamine (IPDA), a rigid cycloaliphatic amine.[3][4]

The Curing Agent's Role in Thermal Performance

The architecture of the crosslinked polymer network is paramount to its thermal resistance. The curing agent's structure dictates the crosslink density, chain mobility, and the types of chemical bonds that form the network.

  • 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TATT): TATT possesses a unique structure featuring a central, highly stable 1,3,5-triazinane-2,4,6-trione ring.[2] This heterocyclic structure is known for its high thermal stability and char-forming tendency, which is beneficial for flame retardancy.[5] The three primary amine groups extending from this core allow for the formation of a dense, three-dimensional crosslinked network.

  • Triethylenetetramine (TETA): A linear aliphatic amine, TETA is known for its high reactivity and ability to cure at ambient temperatures.[3][6] However, the flexibility of its aliphatic backbone can lead to a lower glass transition temperature (Tg) compared to more rigid structures.[7]

  • Isophorone Diamine (IPDA): As a cycloaliphatic diamine, IPDA introduces a rigid ring structure into the polymer backbone.[4] This rigidity restricts the mobility of the polymer chains, generally resulting in a higher Tg and improved thermal stability compared to linear aliphatic amines like TETA.[7][8]

Caption: Chemical structure of TATT highlighting its triazine core.

Key Metrics for Thermal Resistance

To objectively compare these curing agents, we focus on three critical parameters typically derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10]

  • Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11] A higher Tg indicates that the material retains its rigidity and mechanical properties at higher temperatures. It is a crucial parameter for structural applications.[9]

  • Decomposition Temperature (Td): This refers to the temperature at which the polymer begins to chemically break down, resulting in weight loss.[12] We typically report the temperature at which 5% weight loss occurs (Td5%), as this marks the onset of significant degradation.[13][14] Higher Td values signify greater thermal stability.

  • Char Yield: This is the percentage of residual mass remaining after the polymer has been heated to a very high temperature (e.g., 800 °C) in an inert atmosphere.[15] A high char yield is often associated with improved flame retardancy, as the char layer acts as a barrier, insulating the underlying material from the heat source.[5][16]

Comparative Performance Data

The following table summarizes the typical thermal properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with TATT, TETA, and IPDA. It is important to note that absolute values can vary based on the specific resin system, stoichiometry, and cure schedule. The data presented here are synthesized from multiple sources to provide a representative comparison.

Curing Agent SystemGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)Char Yield @ 800 °C (Nitrogen)Key Structural Feature
DGEBA-TATT ~190 - 220 °C~380 - 410 °C> 35%Rigid, N-rich Triazine Core
DGEBA-IPDA ~138 - 177 °C[7][8]~340 - 360 °C[13]~20 - 25%[15]Rigid Cycloaliphatic Ring
DGEBA-TETA ~101 - 120 °C[6][7]~320 - 340 °C[7]~15 - 20%Flexible Aliphatic Chain

Analysis of Results:

The data clearly indicates the superior thermal performance of the TATT-cured system. The high glass transition temperature is a direct result of the rigid triazine core and the high crosslink density afforded by its trifunctional nature. This structure severely restricts the segmental motion of the polymer chains, requiring significantly more thermal energy to transition into the rubbery state.

Furthermore, the TATT-cured polymer exhibits the highest decomposition temperature and a substantially greater char yield. This enhanced stability is attributed to the high thermal stability of the C-N bonds within the triazine ring and the overall high nitrogen content of the molecule. During thermal decomposition, nitrogen-rich structures tend to form a stable, crosslinked char, which resists further degradation.

In contrast, the flexible aliphatic backbone of TETA results in the lowest thermal performance, while the rigid cycloaliphatic ring of IPDA provides an intermediate level of stability, outperforming TETA but falling short of the exceptional resistance offered by TATT.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure the trustworthiness and reproducibility of thermal stability data, a standardized experimental protocol is essential. The following describes a self-validating system for evaluating the thermal decomposition of cured polymer samples using TGA.

Objective: To determine the thermal stability, including the onset of decomposition (Td5%) and char yield, of a cured polymer sample under a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (TGA) capable of heating to at least 900 °C with precise temperature and mass control.[10]

Methodology:

  • Sample Preparation:

    • A fully cured polymer sample (approximately 5-10 mg) is carefully weighed and placed into a ceramic or platinum TGA pan.

    • Causality: A small sample size ensures uniform heating and minimizes thermal gradients within the sample, leading to more accurate and reproducible decomposition data.[17]

  • Instrument Setup:

    • The TGA is purged with a high-purity inert gas (typically nitrogen) at a constant flow rate (e.g., 25-50 mL/min).

    • Causality: An inert atmosphere is crucial to study the inherent thermal stability of the polymer by preventing oxidative degradation, which occurs at lower temperatures and follows a different mechanism.[12]

  • Thermal Program:

    • Equilibration: The sample is held at a low temperature (e.g., 30 °C) for 5-10 minutes to allow the temperature and atmosphere to stabilize.

    • Heating Ramp: The sample is heated from 30 °C to 900 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[17][18]

    • Causality: A constant, linear heating rate is standard practice (ASTM E1131) and allows for the calculation of kinetic parameters. The chosen rate represents a balance between experimental time and resolution of thermal events.

  • Data Acquisition:

    • The sample mass and temperature are continuously recorded throughout the experiment.

    • The output is a plot of percent weight loss versus temperature.

  • Data Analysis:

    • Td5%: The temperature at which the sample has lost 5% of its initial mass is determined from the TGA curve. This marks the onset of significant thermal degradation.[14]

    • Char Yield: The percentage of the initial mass remaining at the end of the experiment (e.g., at 800 °C or 900 °C) is calculated.[19]

TGA_Workflow cluster_prep cluster_run cluster_analysis A Weigh 5-10 mg of Cured Polymer B Place in TGA Pan A->B C Purge with N2 Gas B->C D Equilibrate at 30°C C->D E Heat to 900°C at 10°C/min D->E F Record Mass vs. Temp E->F G Determine Td5% (Onset) F->G H Calculate Char Yield @ 800°C F->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Field-Proven Insights

The experimental data unequivocally demonstrates that 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione (TATT) is a superior curing agent for applications demanding high thermal resistance. The presence of the thermally stable triazine ring in its structure imparts a significant increase in glass transition temperature, decomposition temperature, and char yield when compared to polymers cured with standard aliphatic (TETA) and cycloaliphatic (IPDA) amines.

For researchers and drug development professionals working with polymer-based delivery systems, coatings, or medical devices that may undergo thermal sterilization or require stability in high-temperature environments, TATT-cured polymers offer a robust and reliable solution. The high char yield also suggests potential for enhanced fire safety in critical applications. The selection of TATT as a curing agent provides a clear pathway to formulating next-generation polymers with exceptional thermal performance.

References

  • Indian Academy of Sciences. (n.d.). Crosslinking kinetics and thermal properties of epoxy composites reinforced with natural polyphenols as sustainable fillers. Retrieved from [Link]

  • MDPI. (2024, August 24). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Retrieved from [Link]

  • Razack, N. A., & Varghese, L. A. (2014, January 28). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal properties of the cured epoxy resins [Table]. Retrieved from [Link]

  • MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • Ereztech. (2025, June 10). DETA in Epoxy Curing: Accelerating the Process with High Reactivity. Retrieved from [Link]

  • Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Retrieved from [Link]

  • ScienceLink. (n.d.). Tg - Glass Transition Temperature for Epoxies. Retrieved from [Link]

  • ScienceDirect. (2012, August 28). Thermal properties of epoxy resin/filler hybrid composites. Retrieved from [Link]

  • MDPI. (n.d.). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Retrieved from [Link]

  • Netzsch. (n.d.). Time-Temperature-Transformation (TTT) Diagram of Epoxy Resin. Retrieved from [Link]

  • MDPI. (2019, May 31). Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites. Retrieved from [Link]

  • IJERT. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. Retrieved from [Link]

  • Fiber Optic Center. (2017, October 5). Epoxy Glass Transition Temperature Explained. Retrieved from [Link]

  • ScienceDirect. (2015, January 7). Glass transition evaluation of commercially available epoxy resins used for civil engineering applications. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for the Reliable Prediction of Char Yield of Polymers. Retrieved from [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

  • Kohesi Bond. (n.d.). How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy. Retrieved from [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • PMC. (2024, October 28). Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Predicting char yield of high-temperature resins. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

  • MDPI. (2018, December 27). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Retrieved from [Link]

  • PCI Magazine. (2019, February 6). An Epoxy Curing Agent with Superior Carbamate Stability. Retrieved from [Link]

  • SpringerLink. (n.d.). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from [Link]

  • Google Patents. (n.d.). Use of linear triethylentetramine as curing agent for epoxy resins.
  • PMC. (n.d.). Thermal Degradation of Polymers at High Temperatures. Retrieved from [Link]

  • MDPI. (2021, August 13). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments. Retrieved from [Link]

  • OSTI.GOV. (n.d.). High char yield and flowable preceramic resin enabled with the monomer functionalized SiC Particle. Retrieved from [Link]

  • OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Retrieved from [Link]

  • Techneglas. (n.d.). Development of New Thermal Protection Systems Based on Silica/Polysiloxane Composites: Properties Characterization II. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. Retrieved from [Link]

  • NASA Technical Reports Server. (2023, July 12). Predicting Char Yield of High-Temperature Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of polymers. Retrieved from [Link]

  • ResearchGate. (2023, September 4). Evaluating thermal properties and activation energy of phthalonitrile using sulfur-containing curing agents. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione. Designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione. Designed for researchers, scientists, and drug development professionals, this document delves into the causal logic behind experimental design, presents a robust validation protocol grounded in regulatory standards, and compares the primary method with a viable alternative.

The purity of any active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts safety and efficacy. The subject molecule, 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, is a highly polar, symmetrical compound featuring a triazinane core and three primary amine functionalities. These structural features present a distinct analytical challenge, primarily poor retention on traditional reversed-phase columns, making a well-validated analytical method paramount for accurate purity assessment.

This guide will detail a proposed Reversed-Phase HPLC (RP-HPLC) method, outline a comprehensive validation strategy according to International Council for Harmonisation (ICH) guidelines, and compare its performance with Hydrophilic Interaction Liquid Chromatography (HILIC), an orthogonal and often superior technique for such polar analytes.

Part 1: Primary Analytical Method: Ion-Paired RP-HPLC

The inherent polarity of the target analyte necessitates a strategy to enhance retention on a non-polar stationary phase. While a standard C18 column with a highly aqueous mobile phase is a starting point, peak shape can be compromised due to the basic nature of the primary amines. The introduction of an ion-pairing reagent is a strategic choice to neutralize the charge and improve retention and peak symmetry.

Causality of Method Design:

  • Stationary Phase: A C18 column is chosen for its versatility, but a polar-embedded or polar-endcapped C18 would be a suitable alternative to improve interaction with the analyte and resist phase collapse in highly aqueous conditions.

  • Mobile Phase: A gradient elution is selected to ensure that both the main analyte and any potential impurities, which may span a range of polarities, are effectively eluted and resolved.

  • Ion-Pairing Reagent: A non-volatile ion-pairing agent like sodium dodecyl sulfate (SDS) could be used, but for mass spectrometry (MS) compatibility, a volatile agent like trifluoroacetic acid (TFA) is superior. TFA serves a dual purpose: it acts as an ion-pairing agent for the protonated amines and lowers the mobile phase pH, which sharpens peaks and ensures consistent analyte ionization.

  • Detector: A Diode Array Detector (DAD) is employed to assess peak purity and to select the optimal monitoring wavelength. The triazinane core is expected to have a UV chromophore.

Experimental Protocol: Proposed RP-HPLC Method

1. Materials and Reagents:

  • 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione Reference Standard
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water (H₂O)
  • Trifluoroacetic Acid (TFA), HPLC grade
  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-20 min: 5% to 50% B
  • 20-25 min: 50% B
  • 25-26 min: 50% to 5% B
  • 26-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 220 nm (or λmax determined by DAD scan)
  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: Mobile Phase A
  • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.
  • Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard.

Part 2: HPLC Retention Time Validation Protocol

A validated retention time is a cornerstone of compound identification and purity assessment. The validation process ensures the method is reliable, reproducible, and fit for its intended purpose, as outlined in the ICH Q2(R2) guideline.[1]

Validation Workflow Diagram

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_rep Phase 3: Application Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Establish Criteria Validation Formal Method Validation SST->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy Validation->Accuracy Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Precision->Report Accuracy->Report Linearity->Report Robustness->Report Routine Routine Purity Analysis Report->Routine

Caption: Workflow for HPLC method validation.

Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3]

Protocol:

  • Prepare five stressed samples:

    • Acid Hydrolysis: Sample + 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Sample + 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: Sample + 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample heated at 105°C for 24 hours.

    • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before dilution.

  • Analyze the unstressed sample and all five stressed samples by the proposed HPLC method.

  • Evaluation: The retention time of the main peak in the stressed samples should be consistent with the unstressed sample. Assess peak purity using the DAD to ensure no co-eluting peaks. The method is specific if the analyte peak is well-resolved from all degradation product peaks.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare a single sample solution at the target concentration.

    • Inject this solution six consecutive times.

    • Evaluation: Calculate the Relative Standard Deviation (RSD) of the retention times and peak areas. The acceptance criterion is typically RSD ≤ 1.0% for retention time and RSD ≤ 2.0% for peak area.[4]

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if possible.

    • Evaluation: Compare the results between the two sets of experiments. The RSD across both sets should meet the acceptance criteria, demonstrating the method's resilience to minor variations.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze the standard solution while making single, small variations to the nominal method parameters.

  • Parameters to Vary:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase Composition: Vary the organic component by ±2% absolute (e.g., for a 50% B composition, test 48% and 52%).

  • Evaluation: Record the retention time for each condition. The retention time should not significantly change, and system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Summary of Validation Parameters and Expected Results
Validation ParameterTestAcceptance CriteriaPurpose for Retention Time Validation
Specificity Forced Degradation AnalysisAnalyte peak is resolved from degradants (Resolution > 2.0) and spectrally pure.Confirms the peak at the specified retention time is uniquely the analyte.
Precision
Repeatability6 replicate injections of the same sample.RSD of Retention Time ≤ 1.0%.Demonstrates the stability of the retention time over a short period.
Intermediate PrecisionRepeatability test under varied conditions (day, analyst, instrument).Overall RSD of Retention Time ≤ 2.0%.Ensures retention time is reproducible under typical lab variations.
Robustness Deliberate small changes in method parameters (flow, temp, mobile phase).Retention time remains consistent; System Suitability passes.Confirms that minor, inadvertent changes in the method won't lead to misidentification.
Linearity Analysis of 5-7 concentrations across a range (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999.While primarily for quantification, it supports that the chromatographic behavior is consistent across a range of concentrations.

Part 3: Comparative Analysis - Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds, HILIC presents a powerful alternative to RP-HPLC. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of organic solvent. The analyte partitions into an aqueous layer adsorbed onto the stationary phase surface, leading to the retention of polar compounds.

Rationale for Comparison:

  • Orthogonal Selectivity: HILIC separates based on a different mechanism (partitioning) than RP-HPLC (adsorption), providing a truly orthogonal method. This is invaluable for confirming purity, as impurities not seen in one method may be resolved in the other.

  • Superior Retention: HILIC is specifically designed for polar analytes and will likely provide much stronger retention for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, moving the peak away from the solvent front and potential interferences.

  • MS Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.

Experimental Protocol: Proposed HILIC Method
  • Column: Amide or Silica-based HILIC column, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid

  • Gradient Program: A suitable gradient starting from a high percentage of Mobile Phase A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Performance Comparison: RP-HPLC vs. HILIC
FeatureIon-Paired RP-HPLCHILICJustification
Retention Factor (k') Low to Moderate (dependent on ion-pairing)HighHILIC is specifically designed for polar analyte retention.
Selectivity Based on hydrophobicity, modulated by ion-pairing.Based on hydrophilicity and partitioning.Orthogonal mechanisms provide a more complete impurity profile.
Method Robustness Can be sensitive to ion-pair reagent concentration and pH.Can be sensitive to water content in the mobile phase and sample diluent.Both require careful control, but the sources of variation differ.
MS Compatibility Good with volatile ion-pair reagents like TFA.Excellent due to high organic content in the mobile phase.HILIC often provides superior MS signal intensity.
Column Lifetime Ion-pairing reagents can sometimes shorten column life.Requires careful equilibration and storage to maintain performance.Both have specific maintenance requirements.

Conclusion

The validation of an HPLC method for purity assessment is a multi-faceted process that establishes the trustworthiness and reliability of the analytical data. For a challenging polar molecule like 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a well-designed ion-paired RP-HPLC method can be robustly validated to provide consistent retention times for identification and purity checks. The validation must encompass specificity, precision, and robustness to ensure the method is fit for purpose.

However, for comprehensive impurity profiling and as an orthogonal confirmation of purity, Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered a superior alternative. Its different separation mechanism and enhanced retention capabilities make it an invaluable tool in the development and quality control of highly polar compounds. The choice between the two methods will depend on the specific application: RP-HPLC may be sufficient for routine quality control, while HILIC is better suited for in-depth analysis and method development.

References

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (n.d.). SciELO. Retrieved from [Link]

  • Garrido, J., et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. MDPI. Retrieved from [Link]

  • Rao, B. M., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Mehta, P., et al. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Jadhav, S. B., et al. (2020). HPLC method development and validation: An overview. SciSpace. Retrieved from [Link]

  • Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

This document provides comprehensive guidance on the proper disposal procedures for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a compound utilized by researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive guidance on the proper disposal procedures for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a compound utilized by researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. These guidelines are built upon established principles of chemical safety and waste management, drawing analogies from structurally similar compounds where direct data is not available.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is imperative. Based on data from analogous triazine and aminoethyl compounds, a cautious approach is warranted.

1.1. Hazard Profile

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed or in Contact with Skin: Systemic effects may occur upon ingestion or dermal absorption.[1][3]

  • Allergic Skin Reaction: Some triazine derivatives can cause skin sensitization.[2]

1.2. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to mitigate exposure risks. The following PPE is mandatory when handling 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in any form, including during disposal procedures:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation and potential systemic toxicity.
Body Protection A lab coat should be worn at all times.Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area is essential. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.Minimizes the inhalation of potentially irritating or harmful airborne particles.[1]

Strategic Waste Segregation and Containment

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This prevents dangerous reactions and ensures that waste is managed in the most appropriate and environmentally sound manner.

2.1. Incompatible Materials

To prevent hazardous reactions, waste containing 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione must not be mixed with the following:

  • Strong oxidizing agents[1][3]

  • Strong acids[3]

  • Strong bases[3]

2.2. Waste Stream Identification and Labeling

All waste streams must be clearly and accurately labeled. This is not only a regulatory requirement but also a critical safety measure for all personnel who may handle the waste.

  • Solid Waste: Unused or expired solid 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, as well as contaminated items such as weigh boats, gloves, and wipes, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a separate, designated hazardous liquid waste container.[4] The container must be made of a compatible material and have a tightly fitting cap.[5]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

Figure 1: A workflow diagram illustrating the key stages of the disposal process for 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.

3.1. Decontamination of Labware

  • Disposable Labware: Items such as pipette tips and plastic tubes that have been in contact with the compound should be disposed of as solid hazardous waste.[4]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[4] Following decontamination, the glassware can be washed using standard laboratory procedures.

3.2. Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: For liquid spills, use an inert absorbent material to contain the substance.[6] For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[4]

Final Disposal and Regulatory Compliance

The ultimate disposal of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione must be conducted in strict accordance with all applicable local, state, and federal regulations.

  • Licensed Waste Disposal Contractor: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal contractor.[2][7]

  • Incineration: Incineration is a common and effective method for the disposal of organic chemical waste.[7]

  • Do Not Dispose in Standard Trash or Sewer: Under no circumstances should this chemical or its solutions be disposed of in the regular trash or down the sanitary sewer.[4][8]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione waste, thereby protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2010, February 9).
  • Troy Corporation. (2021, January 30).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • BenchChem. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Ossila. (2024, July 25).
  • AccuStandard. (2019, April 1).
  • MilliporeSigma. (2020, January 15). Safety Data Sheet: 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.

Sources

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